BOC-L-phenylalanine-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-MEKJEUOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584373 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121695-40-7 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to BOC-L-phenylalanine-d5: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for BOC-L-phenylalanine-d5. This deuterated, protected amino acid is a valuable tool in various scientific disciplines, particularly in peptide synthesis, proteomics, and analytical chemistry.
Core Chemical and Physical Properties
This compound, a stable isotope-labeled derivative of L-phenylalanine, features a tert-butyloxycarbonyl (BOC) protecting group on the α-amino group and five deuterium atoms on the phenyl ring. This unique structure makes it an ideal internal standard for quantitative mass spectrometry and a building block for the synthesis of labeled peptides.[1][2]
| Property | Value | Reference |
| Chemical Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | [3] |
| Synonyms | N-Boc-L-phenyl-d5-alanine, Boc-L-phenylalanine (ring-D5) | [3][4] |
| CAS Number | 121695-40-7 | [4] |
| Molecular Formula | C₁₄H₁₄D₅NO₄ | [5] |
| Molecular Weight | 270.34 g/mol | [4] |
| Appearance | White powder | [6] |
| Melting Point | 80 - 90 °C (for non-deuterated) | [6] |
| Storage Temperature | +2°C to +8°C, desiccated, protected from light | [4] |
| Solubility | Soluble in organic solvents such as methanol, DCM, and DMF. | [1] |
Key Applications in Research and Development
The primary applications of this compound stem from its isotopic labeling and the presence of the acid-labile BOC protecting group.
-
Internal Standard in Mass Spectrometry: Due to its near-identical chemical and physical properties to its non-deuterated counterpart, this compound is an excellent internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) analyses.[2][7] It allows for the correction of variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification of L-phenylalanine or related compounds in complex biological matrices.[7][8]
-
Peptide Synthesis: this compound is a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a labeled phenylalanine residue into a peptide sequence.[3][9] The BOC group protects the amine during the coupling reaction and can be selectively removed under acidic conditions.[]
-
Biomolecular NMR: The deuterium labeling can be advantageous in biomolecular NMR studies to simplify complex spectra or to probe specific interactions involving the phenylalanine residue.[4]
-
Metabolic and Pharmacokinetic Studies: As a tracer, it can be used to study the in vivo fate of phenylalanine, including its incorporation into proteins and its metabolic pathways.[2]
Experimental Protocols
Use as an Internal Standard in LC-MS/MS Analysis
This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte (e.g., L-phenylalanine) in a biological sample.
Materials:
-
This compound
-
Analyte standard
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte and this compound (internal standard, IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
-
Preparation of Working Solutions:
-
Prepare a series of calibration standards by spiking the analyte stock solution into the biological matrix at various concentrations.
-
Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent.
-
-
Sample Preparation:
-
To 50 µL of each calibration standard and unknown sample, add 150 µL of the working internal standard solution.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an appropriate LC column (e.g., C18).
-
Develop a gradient elution method to separate the analyte and the internal standard.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
-
Caption: General workflow for LC-MS/MS analysis using an internal standard.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a single coupling cycle in a manual Boc-SPPS process to incorporate this compound into a peptide chain.
Materials:
-
This compound
-
Resin with a free amino group (e.g., aminomethyl resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
BOC Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[9]
-
Drain the TFA solution and wash the resin with DCM (3 times), followed by isopropanol (1 time), and then DCM again (3 times).[9]
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM and agitate for 2 minutes.
-
Drain the DIEA solution and repeat the neutralization step.[9]
-
Wash the resin with DCM (3 times).
-
-
Coupling:
-
Dissolve this compound (3 equivalents) and DCC (3 equivalents) in a minimal amount of DCM/DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature.[9]
-
-
Washing:
-
Drain the coupling solution and wash the resin with DCM, DMF, and isopropanol to remove excess reagents and byproducts.
-
This cycle is repeated with the next desired amino acid until the peptide synthesis is complete.
Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).
BOC Group Deprotection in Solution Phase
This protocol describes a general procedure for the removal of the BOC protecting group from a molecule in solution.
Materials:
-
BOC-protected compound (e.g., this compound)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent
Procedure:
-
Dissolve the BOC-protected compound in DCM.
-
Add an excess of TFA (e.g., 25-50% v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[11][12]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[12]
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting product is the deprotected amine salt (e.g., trifluoroacetate or hydrochloride salt), which can be used in the next step or purified further.
Caption: General scheme for BOC deprotection.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of the non-deuterated BOC-L-phenylalanine shows characteristic signals for the tert-butyl group (a singlet around 1.36 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the phenyl ring (around 7.26 ppm).[13] For this compound, the signals corresponding to the aromatic protons will be absent due to the deuterium substitution. The signals for the α- and β-protons may show slightly different splitting patterns due to the absence of coupling to the deuterons on the ring.
Mass Spectrometry
In mass spectrometry, this compound will exhibit a molecular ion peak that is 5 Da higher than its non-deuterated counterpart, confirming the incorporation of five deuterium atoms.[4] This mass shift is the basis for its use as an internal standard.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. L-Phenylalanine-ð-ð¡-Boc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-2157-1 [isotope.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. commonorganicchemistry.com [commonorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Purification of BOC-L-phenylalanine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-L-phenylalanine-d5 (BOC-L-phenylalanine-d5). This isotopically labeled amino acid is a critical reagent in various research and development applications, particularly as an internal standard for quantitative analysis in mass spectrometry-based proteomics and metabolic studies.[1][2] This document outlines detailed experimental protocols, data summaries, and workflow visualizations to assist researchers in the successful preparation of this compound.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the deuteration of the phenyl ring of L-phenylalanine to produce L-phenylalanine-d5. The second step is the protection of the α-amino group with a tert-butyloxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc anhydride). The final product is then purified to a high degree using extraction and crystallization techniques.
Below is a diagram illustrating the overall experimental workflow.
Experimental Protocols
Step 1: Synthesis of L-Phenylalanine-d5
The deuteration of the aromatic ring of phenylalanine can be achieved via catalytic exchange using deuterium oxide (D₂O) as the deuterium source. This method has been shown to be effective for achieving high levels of deuteration for aromatic amino acids.[3]
Materials:
-
L-Phenylalanine
-
Platinum on carbon (Pt/C, 5-10% w/w)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
2-Propanol (optional, as co-solvent)
-
High-pressure reaction vessel (e.g., Parr reactor)
Procedure:
-
Place L-phenylalanine and a catalytic amount of Pt/C into a Teflon-lined high-pressure reaction vessel.
-
Add D₂O and, if necessary, a co-solvent like 2-propanol to ensure solubility.
-
Seal the vessel and purge with an inert gas (e.g., Argon) before pressurizing with D₂ gas (optional, but can enhance exchange).
-
Heat the reaction mixture to a high temperature (e.g., 170-200°C) for 24 hours with constant stirring.[3] The optimal temperature may require adjustment to balance deuteration efficiency against potential decomposition.[3]
-
After cooling the reactor to room temperature, vent any excess pressure.
-
Filter the reaction mixture to remove the Pt/C catalyst.
-
Remove the solvent (D₂O and any co-solvent) under reduced pressure to yield crude L-phenylalanine-d5.
-
The product can be used directly in the next step or purified further by recrystallization from a water/ethanol mixture.
Step 2: Synthesis of this compound
This protocol is adapted from a well-established and safe procedure for the N-tert-butoxycarbonylation of L-phenylalanine using di-tert-butyl dicarbonate.[4]
Materials:
-
L-Phenylalanine-d5 (from Step 1)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl ether (or Ethyl acetate)
-
Hexane (or Pentane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a four-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium hydroxide (1.1 mol equivalent) in water.
-
With stirring, add L-phenylalanine-d5 (1.0 mol equivalent) at room temperature, followed by tert-butyl alcohol. Stir until a clear solution is obtained.[4]
-
Add di-tert-butyl dicarbonate (1.0 mol equivalent), liquefied if necessary, dropwise over 1 hour. The reaction is exothermic, and the temperature may rise to 30-35°C.[4]
-
Continue stirring the mixture overnight at room temperature to ensure the reaction goes to completion.
-
Acidify the reaction mixture to a pH of 1-1.5 by the careful addition of a pre-prepared aqueous solution of potassium hydrogen sulfate.[4] This should be done in an ice bath to control the temperature. Copious evolution of CO₂ will occur.
-
Extract the resulting turbid mixture with four portions of ethyl ether or ethyl acetate.[4]
-
Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C.[4] The resulting product is typically a yellowish oil or a semi-solid.
Purification Protocol
The crude this compound oil obtained from the synthesis requires purification to remove unreacted starting materials and by-products. Crystallization is a highly effective method.[5]
Materials:
-
Crude this compound oil
-
Hexane (or cyclohexane, pentane)
-
Small seed crystal of pure BOC-L-phenylalanine (optional, but recommended)
Procedure:
-
Transfer the crude oily product to a suitable flask.
-
Add a small amount of hexane and stir. If available, add a seed crystal of pure product to induce crystallization.[5]
-
Allow the mixture to stand overnight. Additional portions of hexane can be added incrementally with stirring to facilitate the precipitation of a white solid.[4][5]
-
Once crystallization is complete, collect the white precipitate by filtration using a Büchner funnel.
-
Wash the solid with cold pentane or hexane to remove any remaining impurities.[4]
-
Dry the final product under reduced pressure at ambient temperature to a constant weight. A yield of 78-87% of pure white BOC-L-phenylalanine can be expected.[4]
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of BOC-L-phenylalanine. The values for the d5-labeled compound are expected to be nearly identical to the unlabeled analogue, with a slight increase in molecular weight.
Table 1: Synthesis Yield and Purity
| Step | Product | Typical Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| BOC Protection & Crystallization | BOC-L-phenylalanine | 78-87% | >99% | [4] |
| Seeded Crystallization | BOC-L-phenylalanine | 89-91% | 99.1-99.2% |[5] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
|---|---|---|
| This compound | ||
| Molecular Weight | 270.34 g/mol | [6][7] |
| BOC-L-phenylalanine (Unlabeled) | ||
| Molecular Weight | 265.30 g/mol | |
| Appearance | White crystalline powder | [8] |
| Melting Point | 85-88°C | [4] |
| Specific Rotation [α]D²⁰ | +25.5° (c=1, ethanol) | [4] |
| Solubility | Soluble in ethanol, methylene chloride; Insoluble in water, aliphatic hydrocarbons |[8] |
Application: Use as an Internal Standard
This compound is primarily used as an internal standard in mass spectrometry for the precise quantification of its unlabeled counterpart in complex biological samples. After deprotection, the resulting L-phenylalanine-d5 is chemically identical to the analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer.
The diagram below illustrates its role in a typical LC-MS/MS proteomics workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. L-Phenylalanine-ð-ð¡-Boc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-2157-1 [isotope.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. BOC-L-Phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comprehensive Technical Guide to BOC-L-phenylalanine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BOC-L-phenylalanine-d5, a deuterated and protected derivative of the essential amino acid L-phenylalanine. This guide will cover its chemical structure, physical properties, synthesis, and key applications in research and pharmaceutical development, with a focus on its role as an internal standard and a building block in peptide synthesis.
Chemical Identity and Physical Properties
This compound, also known as N-(tert-Butoxycarbonyl)-L-phenylalanine-d5, is a synthetically modified amino acid. The tert-butoxycarbonyl (BOC) group protects the primary amine, preventing unwanted side reactions during peptide synthesis. The five deuterium atoms on the phenyl ring make it a valuable tool for mass spectrometry-based quantitative analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 121695-40-7 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄D₅NO₄ | [3] |
| Molecular Weight | 270.34 g/mol | [1][3] |
| Appearance | White crystalline powder | [4] |
| Chemical Purity | ≥98% | [1] |
| Isotopic Enrichment | ≥98 atom % D | [5] |
| Melting Point | 85-87 °C (for non-deuterated) | [6] |
| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, N-methyl-2-pyrrolidone. Insoluble in water and petroleum ether. | [4][6] |
| Storage | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | [1][4] |
Chemical Structure
The structure of this compound consists of an L-phenylalanine molecule where the amino group is protected by a tert-butoxycarbonyl (BOC) group, and the five hydrogen atoms on the phenyl ring are replaced with deuterium atoms.
Figure 1. Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved by reacting L-phenylalanine-d5 with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This method is a standard procedure for the N-protection of amino acids.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general synthesis of N-tert-butoxycarbonyl-L-phenylalanine.[4][6][7]
Materials:
-
L-phenylalanine-d5
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
tert-Butanol
-
Water
-
Saturated citric acid solution or potassium hydrogen sulfate
-
Ethyl ether or other suitable organic solvent for extraction
-
Hexane or pentane for precipitation/washing
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve L-phenylalanine-d5 and sodium hydroxide in water.
-
Add tert-butanol to the solution.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise with stirring. A white precipitate may form.
-
Allow the reaction to proceed overnight at room temperature.
-
Acidify the mixture to a pH of 1-1.5 by the slow addition of a saturated citric acid solution. This will be accompanied by the evolution of carbon dioxide.
-
Extract the product into an organic solvent such as ethyl ether.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Treat the resulting oil or solid with hexane or pentane to induce crystallization.
-
Collect the white precipitate by filtration, wash with cold pentane, and dry under vacuum.
Applications in Research and Drug Development
This compound is a versatile tool with significant applications in proteomics, drug discovery, and development.
Internal Standard for Quantitative Analysis
Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of L-phenylalanine or its metabolites in biological samples using mass spectrometry (MS) based techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[8][9] The deuterium atoms give it a higher mass than the endogenous analyte, allowing for its distinct detection while having nearly identical chemical and physical properties. This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly accurate quantification.
Below is a diagram illustrating the general workflow for using this compound as an internal standard.
Peptide Synthesis
The BOC protecting group is widely used in solid-phase peptide synthesis (SPPS).[10] this compound can be used as a building block to introduce a deuterated phenylalanine residue at a specific position within a peptide sequence. This can be useful for:
-
Structural studies: Using nuclear magnetic resonance (NMR) spectroscopy to probe the structure and dynamics of peptides.
-
Metabolic studies: Tracking the fate of a peptide in vitro or in vivo.
The BOC group is stable under basic and nucleophilic conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence.[10]
Logical Relationships in Application
The utility of this compound in various research applications is interconnected. The diagram below illustrates the logical flow from its fundamental properties to its advanced applications.
Conclusion
This compound is a valuable chemical tool for researchers in the fields of analytical chemistry, biochemistry, and pharmaceutical sciences. Its unique combination of a protecting group and stable isotope labeling makes it indispensable for accurate quantification of L-phenylalanine and for the synthesis of isotopically labeled peptides for structural and metabolic studies. This guide provides the foundational knowledge for the effective application of this compound in a research and development setting.
References
- 1. L-Phenylalanine-ð-ð¡-Boc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-2157-1 [isotope.com]
- 2. N-Boc-L-phenyl-d5-alanine | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [wap.guidechem.com]
- 5. L-Phenyl-d5-alanine ≥98 atom % D, ≥99% (CP) | 56253-90-8 [sigmaaldrich.com]
- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide.com [peptide.com]
An In-depth Technical Guide to Deuterium-Labeled L-Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterium-labeled L-phenylalanine derivatives, invaluable tools in modern research and drug development. By strategically replacing hydrogen atoms with their stable isotope, deuterium, researchers can subtly modify the physicochemical properties of these derivatives, leading to profound applications in metabolic studies, pharmacokinetic optimization, and mechanistic investigations. This document details the synthesis, analysis, and key applications of these compounds, presenting quantitative data in accessible formats and providing detailed experimental methodologies.
Core Principles of Deuterium Labeling
The substitution of hydrogen with deuterium, a heavier and stable isotope, forms a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly minor alteration underpins the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered due to isotopic substitution at or near the bond-breaking site. In drug development, the KIE is leveraged to enhance the pharmacokinetic profiles of therapeutic agents. By deuterating specific metabolically vulnerable sites on a drug molecule, its enzymatic degradation can be slowed, potentially leading to a longer half-life, increased systemic exposure, and a reduction in the formation of toxic metabolites.
Deuterium-labeled compounds also serve as essential tracers in metabolic research. Their distinct mass allows for precise tracking and quantification in biological systems using mass spectrometry, providing unparalleled insights into metabolic pathways and protein turnover rates.
Synthesis of Deuterium-Labeled L-Phenylalanine Derivatives
The introduction of deuterium into L-phenylalanine can be achieved at various positions, primarily on the aromatic ring or the aliphatic side-chain. The choice of synthetic strategy depends on the desired labeling pattern and the required level of isotopic enrichment.
Ring-Deuterated L-Phenylalanine Derivatives
Ring deuteration is often employed to study the aromatic hydroxylation of L-phenylalanine to L-tyrosine, a critical step in its metabolism.
Table 1: Synthesis of Ring-Deuterated L-Phenylalanine Derivatives
| Derivative | Method | Reagents and Conditions | Isotopic Enrichment (%) | Overall Yield (%) | Reference |
| L-Phenylalanine-d5 | Acid-catalyzed H/D exchange | 85% D₂SO₄, 50 °C, 2.5 days | >90 | Not specified | [1] |
| [4-¹³C, 2,3,5,6-²H₄]4-fluoro-L-phenylalanine | Multi-step chemical synthesis | [2-¹³C] acetone, D₂O, various reagents | >95 | 27 | [2] |
-
Materials: L-phenylalanine, 85% Deuterated sulfuric acid (D₂SO₄).
-
Procedure:
-
Dissolve L-phenylalanine in 85% D₂SO₄.
-
Heat the mixture at 50 °C for 2.5 days in a sealed vessel.
-
Carefully neutralize the reaction mixture with a suitable base (e.g., BaCO₃) to precipitate the sulfate ions.
-
Filter the mixture to remove the precipitate.
-
Lyophilize the filtrate to obtain L-phenylalanine-d5.
-
-
Analysis: Determine the isotopic enrichment by mass spectrometry and ¹H NMR spectroscopy.
Side-Chain-Deuterated L-Phenylalanine Derivatives
Deuteration of the side-chain is useful for investigating enzymatic reactions involving the α- or β-carbons, such as transamination or decarboxylation.
Table 2: Synthesis of Side-Chain-Deuterated L-Phenylalanine Derivatives
| Derivative | Method | Reagents and Conditions | Isotopic Enrichment (%) | Overall Yield (%) | Reference |
| L-Phenylalanine-2,3,3-d3 | Catalytic reduction and enzymatic deacylation | D₂, 10% Pd/C, renal acylase | 94.9 | 18 | [3][4] |
| L-Phenylalanine-3,3-d2 | Pd/C-Al-D₂O facilitated H-D exchange | Pd/C, Al, D₂O, 170 °C | High (specific value not stated) | High (specific value not stated) | [5] |
-
Materials: Benzaldehyde-d6, N-acetylglycine, acetic anhydride, sodium acetate, 10% Palladium on carbon (Pd/C), deuterium gas (D₂), renal acylase.
-
Procedure:
-
Synthesize the 2-methyl oxazolone derivative of benzaldehyde-d6.
-
Hydrolyze the oxazolone to obtain α-acetamido-cinnamic acid-d6.
-
Perform catalytic reduction (deuteriumation) of the α-acetamido-cinnamic acid-d6 using D₂ gas and 10% Pd/C as a catalyst to yield N-acetyl-DL-phenylalanine-2,3,3-d3.
-
Carry out enzymatic deacylation of the N-acetyl-DL-phenylalanine-2,3,3-d3 using renal acylase to stereoselectively yield L-phenylalanine-2,3,3-d3.
-
-
Analysis: Monitor the enzymatic deacylation using ¹H NMR by observing the disappearance of the N-acetyl proton signal. Determine the final isotopic enrichment by mass spectrometry.
Analytical Methods
Mass spectrometry (MS) is the primary analytical technique for characterizing deuterium-labeled compounds. It allows for the precise determination of isotopic enrichment and the elucidation of fragmentation patterns.
Table 3: Mass Spectrometric Analysis of L-Phenylalanine-d1 (α-deuterated)
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 167.2 | Protonated molecular ion |
| [M-COOH]⁺ | 122.1 | Loss of the carboxyl group |
| [M-NH₂-COOH]⁺ | 104.1 | Loss of the amino and carboxyl groups |
| [C₇H₆D]⁺ | 92.1 | Tropylium-d1 ion (benzyl fragment) |
Data predicted based on the fragmentation of unlabeled L-phenylalanine.[6]
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS) coupled with a suitable chromatographic system (e.g., HPLC or UPLC).
-
Sample Preparation: Dissolve the deuterated L-phenylalanine derivative in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak and compare it to the theoretical mass of the deuterated compound.
-
Analyze the fragmentation pattern to confirm the position of the deuterium label.
-
Calculate the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated species.
-
Applications in Research and Drug Development
Metabolic Studies
Deuterium-labeled L-phenylalanine is a powerful tracer for studying metabolic pathways in vivo and in vitro. By introducing a deuterated analog into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.[7] This approach is crucial for determining protein turnover rates and elucidating complex metabolic networks.
Figure 1: Simplified metabolic pathway of L-Phenylalanine.
Pharmacokinetic Studies and the Kinetic Isotope Effect
The kinetic isotope effect (KIE) is a cornerstone of utilizing deuterated compounds in drug development. By replacing hydrogen with deuterium at a site of metabolic attack, the rate of enzymatic cleavage of that bond can be significantly reduced. This can lead to improved pharmacokinetic properties.
Table 4: Kinetic Isotope Effects in Phenylalanine Metabolism
| Enzyme | Substrate | KIE (kH/kD) | Significance | Reference |
| Phenylalanine Hydroxylase | [²H₅]-Phenylalanine | 1.2 - 1.4 | Modest effect on the overall rate-limiting step. | [8] |
| L-phenylalanine oxidase | [α-²H]-DL-methionine | 5.4 | Significant effect on the reductive half-reaction. | [9] |
| Cytochrome P450(BM-3) | p-xylene | 7.3 ± 2 | Large effect, indicating C-H bond cleavage is rate-limiting. | [10] |
Figure 2: General workflow for an ADME study using a deuterated drug candidate.
Commercial Availability
A variety of deuterium-labeled L-phenylalanine derivatives are commercially available from specialized chemical suppliers. These compounds are offered with different labeling patterns and isotopic purities to suit various research needs.
Table 5: Examples of Commercially Available Deuterium-Labeled L-Phenylalanine Derivatives
| Product Name | CAS Number | Supplier Examples |
| L-Phenylalanine-d5 | 141259-22-3 | MedChemExpress |
| L-Phenylalanine-3,3-d2 | 221346-31-2 | Sigma-Aldrich, Cambridge Isotope Laboratories |
| DL-3-Phenylalanine-d | Not specified | MedChemExpress |
| L-Phenylalanine-d2 | Not specified | MedChemExpress |
This is not an exhaustive list and availability may vary. Researchers should consult the catalogs of chemical suppliers for the most up-to-date information.
Conclusion
Deuterium-labeled L-phenylalanine derivatives are versatile and powerful tools for researchers, scientists, and drug development professionals. Their applications, rooted in the principles of isotopic tracing and the kinetic isotope effect, provide deep insights into metabolic processes and offer a strategic approach to optimizing the pharmacokinetic properties of therapeutic agents. The synthetic methodologies and analytical techniques outlined in this guide provide a solid foundation for the effective utilization of these valuable compounds in advancing scientific knowledge and developing novel therapeutics.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic isotope effect of the L-phenylalanine oxidase from Pseudomonas sp. P-501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of kinetic isotope effects to delineate the role of phenylalanine 87 in P450(BM-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc-Protected Amino Acids
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among these, the tert-butyloxycarbonyl (Boc) group has historically played a pivotal role, enabling the construction of complex peptide chains through a robust and well-established methodology. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of Boc-protected amino acids in solid-phase peptide synthesis (SPPS).
The Chemistry of Boc Protection and Deprotection
The Boc group is a urethane-type protecting group that temporarily blocks the α-amino group of an amino acid, preventing it from participating in unwanted side reactions during peptide bond formation. Its widespread use stems from its ease of introduction and its selective removal under specific acidic conditions.
Mechanism of Boc Protection
The introduction of the Boc group onto an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((Boc)₂O), in the presence of a base. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc-anhydride.
The Analytical Engine: A Technical Guide to the Mechanism of Action of BOC-L-phenylalanine-d5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BOC-L-phenylalanine-d5 is a specialized chemical tool whose "mechanism of action" is not pharmacological but analytical. It serves as a high-purity, stable isotope-labeled (SIL) internal standard for use in quantitative bioanalysis by mass spectrometry. The incorporation of five deuterium atoms (d5) provides a distinct mass shift, allowing it to be differentiated from the endogenous, unlabeled L-phenylalanine, while the tert-butyloxycarbonyl (Boc) protecting group on the amino function facilitates specific chemical manipulations during sample preparation. This guide provides an in-depth exploration of its core function, application in metabolic studies, detailed experimental protocols, and the biochemical pathways it helps to elucidate.
Core Mechanism: Isotope Dilution Mass Spectrometry
The primary function of this compound is to enable highly accurate and precise quantification of L-phenylalanine in complex biological matrices such as plasma, serum, and tissue extracts. This is achieved through the principle of Isotope Dilution Mass Spectrometry (IDMS).[1]
The core concept of IDMS involves adding a known quantity of the stable isotope-labeled internal standard (this compound) to a sample at the earliest stage of preparation.[1] Because the deuterated standard is chemically identical to the endogenous analyte (L-phenylalanine), it experiences the same processing variations, including extraction losses, matrix effects (ion suppression or enhancement), and derivatization inefficiencies.[1] A mass spectrometer can distinguish between the light (endogenous) and heavy (deuterated) versions of the molecule based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a precise concentration of the endogenous L-phenylalanine can be calculated, effectively normalizing for any analytical variability.[1]
The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine. In the context of using this compound as an internal standard for L-phenylalanine analysis, this group must be removed during the sample preparation process to yield L-phenylalanine-d5. This ensures that the internal standard and the analyte have identical chemical structures and chromatographic behavior.[2]
Application in Metabolic Research: Tracing the Fate of Phenylalanine
Beyond its role as an internal standard, deuterated phenylalanine is a powerful tracer for studying the in vivo metabolism and pharmacokinetics of this essential amino acid.[3] By introducing L-phenylalanine-d5 into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The primary metabolic pathway for phenylalanine is its conversion to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase.[4] Tracer studies using deuterated phenylalanine have been instrumental in determining the kinetics of this conversion and understanding metabolic disorders such as phenylketonuria (PKU), where this pathway is deficient.[4]
Quantitative Data from Tracer Studies
The following table summarizes pharmacokinetic data from a study where a healthy human subject was administered L-phenylalanine-d5. This data illustrates the type of quantitative information that can be obtained using this tracer.
| Parameter | Value | Unit | Reference |
| Maximum Plasma Concentration (Cmax) | 0.1 | mg/100 ml | [3] |
| Time to Maximum Concentration (Tmax) | 2 | hr | [3] |
| Plasma Half-life (t½) | 0.5 | hr | [3] |
Table 1: Pharmacokinetic parameters of L-phenylalanine-d5 in a human subject.
Detailed Experimental Protocols
The following protocols are representative methodologies for the use of this compound as an internal standard for the quantification of L-phenylalanine in plasma by LC-MS/MS.
Preparation of Stock Solutions and Internal Standard Spiking
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Internal Standard Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL. This working solution will be used to spike all samples, calibration standards, and quality controls.
Sample Preparation, Protein Precipitation, and Boc Deprotection
This protocol combines protein removal and Boc deprotection in a single phase.
-
Sample Aliquoting: To 100 µL of plasma sample, calibration standard, or quality control in a microcentrifuge tube, add 20 µL of the 10 µg/mL working internal standard solution.
-
Protein Precipitation and Deprotection: Add 400 µL of a protein precipitation solution consisting of acetonitrile containing 2% trifluoroacetic acid (TFA). The TFA will facilitate the cleavage of the Boc group.[2][5]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Incubation: Allow the mixture to stand at 4°C for 20 minutes to complete the precipitation and deprotection reaction.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the LC-MS mobile phase (e.g., 0.1% formic acid in water/acetonitrile, 95:5 v/v) for analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for separating phenylalanine.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-phenylalanine: m/z 166.1 → 120.1
-
L-phenylalanine-d5: m/z 171.1 → 125.1
-
This table provides example MRM transitions. These should be optimized for the specific instrument being used.
Visualizing Workflows and Pathways
Signaling and Metabolic Pathways
The primary metabolic fate of L-phenylalanine is its hydroxylation to L-tyrosine. This pathway is critical for the synthesis of catecholamine neurotransmitters.
Experimental Workflows
The workflow for using this compound as an internal standard in a typical bioanalytical laboratory is a multi-step process designed to ensure accuracy and reproducibility.
Conclusion
This compound is a sophisticated analytical tool, not a therapeutic agent. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, providing a robust and reliable method for the precise quantification of L-phenylalanine in biological systems. The Boc protecting group offers a strategic advantage in synthetic applications and requires a specific deprotection step when used as an internal standard for the native amino acid. Its use as a tracer has also been pivotal in elucidating the metabolic pathways of phenylalanine, contributing significantly to our understanding of human physiology and metabolic disease. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical and metabolic research endeavors.
References
An In-depth Technical Guide on the Solubility and Stability of BOC-L-phenylalanine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of BOC-L-phenylalanine-d5, a deuterated and protected derivative of the essential amino acid L-phenylalanine. Understanding these physicochemical properties is critical for its effective application in peptide synthesis, drug discovery, and metabolic research, ensuring optimal conditions for storage, handling, and reaction setup.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively available in public literature. However, data for the non-deuterated analogue, BOC-L-phenylalanine, provides a strong estimate. The primary difference in solubility between the deuterated and non-deuterated compound is expected to be minimal.
Table 1: Quantitative and Qualitative Solubility of BOC-L-phenylalanine
| Solvent | Solvent Class | Concentration (mg/mL) | Type | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100[1] | Quantitative | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[1] |
| Methanol | Polar Protic | Soluble[2][3] | Qualitative | No quantitative data available. |
| Dichloromethane | Chlorinated | Soluble[2][3] | Qualitative | No quantitative data available. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[2] | Qualitative | No quantitative data available. |
| N-methyl-2-pyrrolidone | Polar Aprotic | Soluble[2] | Qualitative | No quantitative data available. |
| Water | Aqueous | Insoluble[4] | Qualitative | - |
| Phosphate Buffered Saline (PBS) pH 7.2 | Aqueous Buffer | Slightly Soluble | Qualitative | Data for DL-Phenyl-d5-alanine. |
| Aliphatic Hydrocarbons | Non-polar | Insoluble | Qualitative | General observation for BOC-L-phenylalanine. |
Stability Profile
The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. Deuteration of the phenyl ring is not expected to significantly alter the chemical stability of the molecule under typical laboratory conditions.
Storage Recommendations: For long-term stability, it is recommended to store this compound in a refrigerated (+2°C to +8°C) and desiccated environment, protected from light. Under these conditions, the compound is expected to be stable for an extended period. Re-analysis of chemical purity is recommended for material stored for over three years.
Table 2: Stability of this compound under Forced Degradation Conditions
| Condition | Stressor | Expected Degradation Pathway | Notes |
| Acidic | Strong acids (e.g., TFA, HCl) | Cleavage of the Boc group to yield L-phenylalanine-d5, isobutylene, and CO2.[5] | The reaction proceeds via the formation of a stable tert-butyl cation.[5] |
| Basic | Strong bases (e.g., NaOH, KOH) | Generally stable. | The Boc group is known to be stable towards most nucleophiles and bases.[5] Some degradation may occur with very strong bases and electron-withdrawing groups on the amine, which is not the case here.[6] |
| Oxidative | Hydrogen Peroxide (H2O2) | Potential oxidation of the phenyl ring and/or the amino acid backbone.[7][8] | The specific degradation products are not well-documented for the BOC-protected form. For unprotected phenylalanine, oxidation can lead to the formation of various amino acids and other byproducts.[7] |
| Thermal | High Temperature (e.g., >100 °C) | Thermolytic cleavage of the Boc group to form L-phenylalanine-d5, isobutylene, and CO2.[9][10][11] | The presence of water can facilitate this deprotection.[11] High temperatures may also lead to racemization.[9] |
| Photolytic | UV/Visible Light | Potential for photodegradation, though the specific pathways for this deuterated and protected compound are not well-defined. | Forced degradation studies under controlled light exposure are necessary to determine the photostability profile. |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring there is undissolved solid at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., DMSO, methanol, dichloromethane, PBS pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or incubator at a specific temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Analysis: Carefully withdraw a known volume of the clear supernatant. Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions).
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.
Stability Assessment (Forced Degradation Study)
This protocol is designed to evaluate the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to a controlled light source (e.g., UV-A and visible light) for a defined duration. A control sample should be kept in the dark under the same conditions.
-
-
Sample Neutralization: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any potential degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. Calculate the percentage of degradation.
Visualizations
The following diagrams illustrate key workflows and degradation pathways.
Caption: Workflow for solubility and stability testing of this compound.
Caption: Potential degradation pathways under different stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 4. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. Degradation of phenylalanine in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of hydrogen peroxide during the oxidation of L-phenylalanine by Proteus mirabilis isolated membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Note: Absolute Quantitative Proteomics Workflow using BOC-L-phenylalanine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification of proteins is critical for a deep understanding of cellular processes, biomarker discovery, and drug development. This application note details a robust workflow for the absolute quantification of proteins using BOC-L-phenylalanine-d5 as a heavy-labeled internal standard. Unlike relative quantification methods, which measure changes in protein abundance between samples, absolute quantification determines the precise molar amount of a protein in a sample. This is achieved by spiking a known quantity of a stable isotope-labeled standard into the sample, which co-elutes with the endogenous analyte and allows for accurate quantification by mass spectrometry (MS).
This compound is a deuterated and BOC-protected form of L-phenylalanine. The deuterium labeling provides a distinct mass shift for MS-based quantification, while the tert-Butyloxycarbonyl (BOC) protecting group allows for its use as a standard for phenylalanine-containing peptides after a deprotection step. This workflow is applicable to a wide range of sample types, including cell lysates, tissues, and biofluids.
Experimental Workflow Overview
The overall experimental workflow for absolute protein quantification using this compound as an internal standard is a multi-step process that begins with sample preparation and concludes with data analysis. A known amount of the deprotected L-phenylalanine-d5 is spiked into the protein digest, and the ratio of the endogenous "light" peptide to the "heavy" standard is used to calculate the absolute quantity of the target protein.
Detailed Experimental Protocols
Preparation of L-phenylalanine-d5 Internal Standard
A critical first step is the removal of the BOC protecting group from this compound to yield the free amino acid, L-phenylalanine-d5.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen gas supply
-
Lyophilizer
Protocol:
-
Dissolve a known quantity of this compound in a minimal amount of DCM in a clean glass vial.
-
Add an excess of TFA (e.g., 50% v/v solution of TFA in DCM).
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional vortexing.
-
Dry the sample under a gentle stream of nitrogen gas to remove the TFA and DCM.
-
Re-dissolve the residue in water and lyophilize to obtain the stable L-phenylalanine-d5 powder.
-
Accurately determine the concentration of the resulting L-phenylalanine-d5 stock solution using a suitable method, such as amino acid analysis or by creating a calibration curve with a certified L-phenylalanine standard.
Sample Preparation
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Protocol:
-
Cell Lysis/Tissue Homogenization: Lyse cells or homogenize tissue samples in an appropriate lysis buffer containing protease inhibitors to extract the total protein content.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Spike-in of Internal Standard: Add a known amount of the prepared L-phenylalanine-d5 internal standard to the digested peptide mixture. The amount of standard to add should be optimized based on the expected abundance of the target protein.
-
Desalting: Acidify the sample with formic acid to a pH < 3. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. Elute the peptides and dry them in a vacuum centrifuge.
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Protocol:
-
Reconstitute the dried peptide sample in a suitable buffer (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18) and separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. Ensure that the MS method is optimized for the detection and fragmentation of both the light (endogenous) and heavy (labeled) versions of the target peptides.
Data Analysis
Software:
-
Proteomics data analysis software capable of quantitative analysis (e.g., MaxQuant, Skyline, Proteome Discoverer).
Protocol:
-
Process the raw MS data using the chosen software. This will involve peptide identification and quantification of the peak areas for both the light and heavy peptide pairs.
-
Calculate the ratio of the peak area of the endogenous "light" peptide to the "heavy" internal standard peptide.
-
Using the known amount of the spiked-in internal standard, calculate the absolute amount of the endogenous peptide in the sample.
-
Relate the absolute amount of the peptide back to the absolute amount of the protein, taking into account the initial amount of total protein used in the analysis.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Absolute Quantification of Target Proteins in Different Cell Lines
| Target Protein | Peptide Sequence | Cell Line A (fmol/µg total protein) | Cell Line B (fmol/µg total protein) | Cell Line C (fmol/µg total protein) |
| Protein Kinase A | TASTMDNFNVFWALR | 1.25 ± 0.15 | 2.50 ± 0.21 | 0.85 ± 0.09 |
| MAPK1 | IADLGEPLVSFGVVR | 3.40 ± 0.30 | 1.75 ± 0.18 | 4.10 ± 0.45 |
| Cyclin B1 | LFPVDEAFDLVTR | 0.50 ± 0.07 | 0.95 ± 0.11 | 0.40 ± 0.05 |
Application Example: Analysis of a Signaling Pathway
Absolute quantification is particularly powerful for studying signaling pathways, where the stoichiometry and absolute abundance of pathway components can provide critical insights into pathway dynamics.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. The absolute abundance of key proteins in this pathway can determine the strength and duration of the signal.
Application Notes and Protocols for BOC-L-phenylalanine-d5 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BOC-L-phenylalanine-d5, a deuterated and protected stable isotope of L-phenylalanine, as a tracer for metabolic flux analysis (MFA). This powerful technique allows for the quantitative measurement of metabolic reaction rates, offering deep insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.
Introduction to Metabolic Flux Analysis with Stable Isotopes
Metabolic flux analysis is a crucial tool for understanding the dynamic nature of metabolic networks.[1] By introducing a stable isotope-labeled substrate (a "tracer") into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. The pattern and rate of isotope incorporation provide a direct measure of the metabolic fluxes through various pathways.[1] this compound serves as an excellent tracer for studying phenylalanine metabolism, which is central to protein synthesis and the biosynthesis of critical signaling molecules like tyrosine and catecholamines.[1] Dysregulation of this pathway is implicated in several diseases, including phenylketonuria (PKU) and certain cancers.[1][2]
The use of a deuterated tracer like d5-phenylalanine offers the advantage of being readily distinguishable from its unlabeled counterpart by mass spectrometry, allowing for precise quantification of isotopic enrichment.[3] The tert-butyloxycarbonyl (BOC) protecting group enhances the tracer's stability and facilitates its use in various experimental setups.
Key Metabolic Fates of L-Phenylalanine
The primary metabolic pathways of L-phenylalanine that can be investigated using this compound include:
-
Protein Synthesis: A significant portion of L-phenylalanine is incorporated into newly synthesized proteins.
-
Conversion to L-Tyrosine: The irreversible hydroxylation of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase is a major catabolic route.[1]
-
Transamination to Phenylpyruvic Acid: This represents an alternative catabolic pathway for L-phenylalanine.[1]
Data Presentation: Quantitative Metabolic Flux Data
The following tables summarize quantitative data from tracer studies investigating phenylalanine metabolism. These values can serve as a reference for expected metabolic flux distributions.
Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults (Postabsorptive State)
| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Reference |
| Phenylalanine Turnover | 36.1 ± 5.1 | [4] |
| Tyrosine Turnover | 39.8 ± 3.5 | [4] |
| Phenylalanine to Tyrosine Conversion | 5.83 ± 0.59 | [4] |
Table 2: Phenylalanine Flux in Different Physiological States
| State | Phenylalanine Flux (μmol·kg⁻¹·h⁻¹) | Reference |
| Postabsorptive | ~46 | [5] |
| Fed | Variable, dependent on intake | [6] |
Table 3: Phenylalanine Metabolism in Disease - Multiple Myeloma (MM)
| Sample Type | Phenylalanine Level (Relative Abundance) | Reference |
| Healthy Peripheral Blood Plasma | Higher | [7] |
| MM Peripheral Blood Plasma | Lower | [7] |
| Healthy Bone Marrow | Lower | [7] |
| MM Bone Marrow | Higher | [7] |
Experimental Protocols
This section outlines a comprehensive methodology for an in vivo metabolic flux analysis study using this compound.
Deprotection of this compound
Prior to its use as a metabolic tracer, the BOC protecting group must be removed to yield free L-phenylalanine-d5. A common method for this is trifluoroacetic acid (TFA) cleavage.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of trifluoroacetic acid (e.g., 10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected L-phenylalanine-d5. Confirm the purity and identity of the product using analytical techniques such as NMR and mass spectrometry.
In Vivo Metabolic Flux Analysis Study
This protocol describes a primed, continuous intravenous infusion of L-phenylalanine-d5 to achieve isotopic steady state.
a. Subject/Animal Preparation:
-
Subjects should fast overnight (10-12 hours) to reach a postabsorptive state.[1]
-
Collect a baseline blood sample before tracer administration.[1]
b. Tracer Administration:
-
Administer a primed, continuous intravenous infusion of the prepared L-phenylalanine-d5. The priming dose helps to rapidly achieve isotopic steady state.[1]
-
Maintain the continuous infusion for a period of 4-6 hours.[1]
c. Sample Collection:
-
Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.[1]
-
Collect samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.[1]
d. Sample Processing:
-
Separate plasma by centrifugation at 4°C.
-
For accurate quantification, add an internal standard (e.g., L-[¹³C₆]-Phenylalanine) to the plasma samples.
-
Precipitate proteins in the plasma using a suitable agent like perchloric acid or methanol.
-
Collect the supernatant containing the amino acids after centrifugation.
LC-MS/MS Analysis
Analyze the prepared samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of L-phenylalanine-d5 and its metabolites.
a. Liquid Chromatography (LC) Parameters:
-
Column: A suitable column for amino acid analysis (e.g., a HILIC column).
-
Mobile Phase: A gradient of aqueous and organic solvents, often with additives like ammonium acetate to improve ionization.
-
Flow Rate: Optimized for the specific column and separation.
-
Injection Volume: Typically in the range of 1-10 µL.
b. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive mode for amino acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Mass Transitions:
-
L-phenylalanine-d5: Monitor the transition from the precursor ion (m/z of L-phenylalanine-d5 + H⁺) to a specific product ion.
-
L-phenylalanine (unlabeled): Monitor the transition from the precursor ion (m/z of L-phenylalanine + H⁺) to its corresponding product ion.
-
L-tyrosine (from labeled phenylalanine): Monitor for the appearance of deuterated tyrosine.
-
Internal Standard (e.g., L-[¹³C₆]-Phenylalanine): Monitor the specific mass transition for the internal standard.
-
Data Analysis and Flux Calculation
-
From the LC-MS/MS data, determine the isotopic enrichment (tracer-to-tracee ratio) of phenylalanine and its metabolites in plasma.
-
Calculate metabolic flux rates using established metabolic models and computational software (e.g., INCA, 13CFLUX).[1] These models utilize the isotopic enrichment data and a defined metabolic network to estimate the rates of different reactions.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a minimally invasive protocol for the determination of phenylalanine and lysine kinetics in humans during the fed state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalanine deprivation inhibits multiple myeloma progression by perturbing endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of L-Phenylalanine using GC-MS with BOC-L-Phenylalanine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of amino acids. However, due to their low volatility, amino acids require a derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis. This application note provides a detailed protocol for the quantitative analysis of L-phenylalanine in biological samples using a deuterated internal standard, BOC-L-phenylalanine-d5, and derivatization with ethyl chloroformate (ECF). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This method is particularly relevant for applications in clinical diagnostics, such as monitoring Phenylketonuria (PKU), as well as in metabolic research and pharmaceutical development.[2][3]
Principle
The protocol involves the derivatization of both the endogenous L-phenylalanine and the spiked this compound internal standard with ethyl chloroformate (ECF) in an aqueous medium.[4] The BOC (tert-Butoxycarbonyl) protecting group on the internal standard is removed under the reaction conditions, allowing the deuterated phenylalanine to be derivatized in the same manner as the analyte. The resulting N-ethoxycarbonyl (EOC) amino acid esters are volatile and can be efficiently separated and quantified by GC-MS.[5] Quantification is achieved by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The analysis is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
L-Phenylalanine standard
-
This compound (Internal Standard)
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
Anhydrous Ethanol
-
Sodium Hydroxide (NaOH)
-
Chloroform
-
n-Hexane
-
Anhydrous Sodium Sulfate
-
L-2-chlorophenylalanine (for quality control, optional)[4]
-
Ultrapure water
Sample Preparation
-
Serum/Plasma Samples: Thaw frozen serum or plasma samples at room temperature.
-
Deproteinization: To 100 µL of the sample, add 200 µL of ethanol to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant for the derivatization step.
Calibration Standards and Quality Controls
-
Prepare a stock solution of L-phenylalanine in ultrapure water.
-
Prepare a series of calibration standards by spiking known concentrations of the L-phenylalanine stock solution into a blank matrix (e.g., charcoal-stripped serum or water).
-
Prepare a stock solution of this compound in ethanol.
-
Spike each calibration standard and sample with a fixed concentration of the this compound internal standard.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.
Derivatization Procedure[5]
-
To 100 µL of the deproteinized supernatant, calibration standard, or QC sample, add 500 µL of a solution containing ethanol, water, and pyridine (40:40:20 v/v/v).
-
Add 50 µL of ethyl chloroformate (ECF). Vortex vigorously for 30 seconds.
-
Add another 50 µL of ECF and vortex again for 30 seconds.
-
Adjust the pH of the solution to 9-10 with 7 M NaOH to ensure complete derivatization of all functional groups.[4]
-
Add 500 µL of chloroform to extract the derivatized amino acids. Vortex for 1 minute.
-
Centrifuge at 2,000 rpm for 5 minutes to separate the layers.
-
Transfer the lower organic (chloroform) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp to 290 °C at 10 °C/min, hold for 5 min. |
| Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | L-Phenylalanine derivative: m/z 192 (quantifier), 148, 91L-Phenylalanine-d5 derivative: m/z 197 (quantifier), 153, 96 |
Data Presentation
The following table summarizes the expected quantitative performance of the method.
| Parameter | Value |
| Linearity Range | 10 - 1000 µM |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | < 1 µM |
| Limit of Quantitation (LOQ) | < 5 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are representative and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed to establish performance characteristics.[6]
Visualizations
Experimental Workflow
Caption: Workflow for Phenylalanine Quantification.
Phenylalanine Metabolism Pathway
References
- 1. Quantitation of phenylalanine and tyrosine from dried Blood/Plasma spots with impregnated stable isotope internal standards (SIIS) by FIA-SRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A GC/MS-based metabolomic approach for reliable diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Labeling with BOC-L-phenylalanine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy in quantitative proteomics.[1][2] This technique enables the accurate determination of relative protein abundance between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome.[3][4] BOC-L-phenylalanine-d5 is a deuterated and protected form of the essential amino acid L-phenylalanine, which, after deprotection, can be used as the "heavy" amino acid in SILAC experiments.[5]
This document provides detailed application notes and protocols for the use of this compound in cell culture for quantitative proteomics analysis. It includes a comprehensive workflow from the initial deprotection of the labeled amino acid to the final mass spectrometry analysis and data interpretation. The protocols are designed to be a valuable resource for researchers in various fields, including cell biology, drug discovery, and molecular diagnostics.
Key Applications
-
Quantitative analysis of protein expression: Compare protein abundance between different experimental conditions, such as drug treatment versus control.
-
Protein turnover studies: Determine the synthesis and degradation rates of proteins within a cell.[6][7]
-
Analysis of post-translational modifications: Quantify changes in phosphorylation, ubiquitination, and other modifications.
-
Investigation of signaling pathways: Elucidate the dynamics of cellular signaling networks, such as the EGFR and mTOR pathways, in response to various stimuli.
Experimental Protocols
Protocol 1: Deprotection of this compound
The tert-butyloxycarbonyl (BOC) protecting group must be removed from this compound before it can be incorporated into proteins by cells. This is typically achieved through acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the this compound in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and solvent.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the deprotected L-phenylalanine-d5 with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the deprotected L-phenylalanine-d5.
Protocol 2: Preparation of "Heavy" SILAC Medium
Materials:
-
Deprotected L-phenylalanine-d5
-
L-phenylalanine-free cell culture medium (e.g., DMEM, RPMI 1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Penicillin-Streptomycin
-
Sterile filter unit (0.22 µm)
Procedure:
-
Prepare a stock solution of the deprotected L-phenylalanine-d5 in sterile phosphate-buffered saline (PBS) or cell culture medium. The final concentration in the medium should match the concentration of L-phenylalanine in the standard "light" medium.
-
To a bottle of L-phenylalanine-free medium, add the appropriate volume of the L-phenylalanine-d5 stock solution.
-
Supplement the "heavy" medium with dialyzed fetal bovine serum (typically 10%) and penicillin-streptomycin (typically 1%).
-
Sterile-filter the complete "heavy" SILAC medium using a 0.22 µm filter unit.
-
Store the prepared medium at 4°C, protected from light.
Protocol 3: SILAC Labeling and Cell Culture
Materials:
-
"Heavy" SILAC medium (containing L-phenylalanine-d5)
-
"Light" SILAC medium (containing natural L-phenylalanine)
-
Adherent or suspension cells of interest
-
Standard cell culture flasks or plates
Procedure:
-
Culture two populations of cells in parallel. For the "heavy" population, use the prepared "heavy" SILAC medium. For the "light" population, use the corresponding "light" SILAC medium.
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[8]
-
Monitor the incorporation efficiency by taking a small aliquot of the "heavy" labeled cells, extracting proteins, and analyzing by mass spectrometry. The incorporation efficiency should be >95%.
-
Once complete labeling is achieved, the cells are ready for the experimental treatment.
Protocol 4: Sample Preparation and Mass Spectrometry
Materials:
-
Labeled cell populations ("heavy" and "light")
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
In-gel or in-solution digestion reagents (e.g., DTT, iodoacetamide, trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
After experimental treatment, harvest the "light" and "heavy" cell populations.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using an appropriate lysis buffer.
-
Determine the total protein concentration using a BCA protein assay.
-
Separate the proteins by SDS-PAGE.
-
Perform in-gel or in-solution tryptic digestion of the proteins.
-
Analyze the resulting peptide mixture by LC-MS/MS.
Data Presentation
The following table is an illustrative example of quantitative proteomics data that can be obtained from a SILAC experiment using L-phenylalanine-d5 to study the effects of a hypothetical drug on protein expression.
| Protein ID | Gene Name | Protein Name | Heavy/Light Ratio | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down-regulated |
| P42345 | MTOR | Serine/threonine-protein kinase mTOR | 0.52 | 0.005 | Down-regulated |
| P62736 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.98 | 0.045 | Up-regulated |
| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.10 | 0.75 | Unchanged |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for SILAC labeling with this compound.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway, a common target for SILAC studies.
mTOR Signaling Pathway
Caption: Overview of the mTOR signaling pathway, a key regulator of cell growth.
References
- 1. chempep.com [chempep.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of BOC-L-phenylalanine-d5 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as amino acids, are non-volatile and require a chemical modification step known as derivatization to increase their volatility and thermal stability.[1][][3][4] This document provides detailed application notes and protocols for the derivatization of BOC-L-phenylalanine-d5 for GC-MS analysis.
This compound is a deuterated and protected form of the amino acid L-phenylalanine, commonly used as an internal standard in quantitative mass spectrometry-based assays due to its chemical similarity to the endogenous analyte and its distinct mass. The tert-butyloxycarbonyl (BOC) protecting group on the amine functionality necessitates a derivatization strategy that targets the carboxylic acid group to enable GC-MS analysis. Silylation, a common and effective derivatization technique, is well-suited for this purpose. This protocol will focus on the use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the silylating agent to produce a volatile tert-butyldimethylsilyl (TBDMS) ester of this compound.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of this compound is depicted below.
Caption: Experimental workflow for the silylation of this compound and subsequent GC-MS analysis.
Detailed Experimental Protocol: Silylation with MTBSTFA
This protocol describes the conversion of the carboxylic acid moiety of this compound to its corresponding tert-butyldimethylsilyl (TBDMS) ester.
Materials:
-
This compound
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade, optional catalyst)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reacti-Vials™ or other suitable reaction vials with septa
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into a reaction vial.
-
If the sample is in solution, transfer a known volume into the reaction vial and evaporate the solvent to complete dryness under a gentle stream of inert gas. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of anhydrous acetonitrile.
-
Add 100 µL of MTBSTFA. For difficult derivatizations, 1% trimethylchlorosilane (TMCS) can be included in the MTBSTFA reagent as a catalyst.
-
(Optional) Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
-
Incubation:
-
Place the reaction vial in a heating block or oven set to a temperature between 70°C and 100°C.
-
Incubate for 30 to 60 minutes. The optimal time and temperature may need to be determined empirically.
-
-
Sample Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. A direct injection of the reaction mixture is typically performed.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of the TBDMS derivative of this compound. These may require optimization for your specific instrument and column.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injector Temperature | 280°C |
| Oven Program | Initial: 100°C, hold for 2 min |
| Ramp: 10°C/min to 300°C | |
| Hold: 5 min at 300°C | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-550 |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Solvent Delay | 5 min |
Quantitative Data and Mass Spectral Information
The derivatization of this compound with MTBSTFA adds a TBDMS group to the carboxylic acid, increasing the molecular weight by 114 amu.
Table 1: Expected Molecular Weights
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₄H₁₄D₅NO₄ | 270.34 |
| TBDMS-BOC-L-phenylalanine-d5 | C₂₀H₂₈D₅NO₄Si | 384.62 |
Table 2: Predicted Key Mass Fragments for TBDMS-BOC-L-phenylalanine-d5
The fragmentation pattern of the TBDMS derivative of this compound is predicted based on the known fragmentation of TBDMS esters and the structure of the parent molecule. The most characteristic fragment is the loss of a tert-butyl group (M-57).
| m/z (predicted) | Ion Identity | Description |
| 327.59 | [M-57]⁺ | Loss of a tert-butyl group (C₄H₉) from the TBDMS moiety. This is a prominent and diagnostic ion. |
| 284.55 | [M-100]⁺ | Loss of the BOC group (C₅H₈O₂). |
| 269.52 | [M-115]⁺ | Loss of the TBDMS group. |
| 96.09 | [C₆D₅CH₂]⁺ | Deuterated benzyl cation. |
| 57.07 | [C₄H₉]⁺ | Tert-butyl cation, characteristic of the TBDMS and BOC groups. |
Note: The m/z values are predicted and should be confirmed by experimental data. The relative abundances will depend on the specific GC-MS conditions.
Signaling Pathway and Logical Relationships
The derivatization process follows a logical sequence of steps to prepare the analyte for GC-MS analysis. This can be visualized as a pathway where each step enables the next.
Caption: Logical pathway from non-volatile analyte to GC-MS detection through derivatization.
Conclusion
The silylation of this compound with MTBSTFA is a robust and reliable method for preparing this internal standard for GC-MS analysis. The resulting TBDMS ester is volatile and exhibits characteristic fragmentation patterns that allow for its confident identification and quantification. The detailed protocol and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this analytical strategy in their laboratories. Optimization of the reaction and GC-MS conditions for specific instrumentation and applications is recommended to achieve the best performance.
References
Incorporating BOC-L-phenylalanine-d5 into Peptide Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of BOC-L-phenylalanine-d5 into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The use of deuterated amino acids like this compound is a powerful strategy in drug discovery and development, offering benefits such as enhanced metabolic stability and utility as internal standards for mass spectrometry-based quantification.
Applications of Peptides Incorporating this compound
The substitution of hydrogen with deuterium in amino acids can significantly impact the physicochemical properties of peptides, leading to a range of valuable applications in research and drug development.
-
Improved Pharmacokinetic Profiles: Deuteration at metabolically vulnerable positions can slow down enzymatic degradation, leading to a longer in vivo half-life of peptide therapeutics.[1]
-
Internal Standards for Mass Spectrometry: Peptides containing this compound are ideal internal standards for quantitative mass spectrometry assays, enabling precise quantification of their non-deuterated counterparts in complex biological matrices.
-
Structural Biology: The incorporation of deuterated amino acids can simplify NMR spectra of larger peptides and proteins, aiding in structure elucidation.
-
Metabolic Studies: Deuterium-labeled peptides serve as tracers to study the metabolic fate of peptide drugs and to identify their metabolites.
Data Presentation: Synthesis and Purity
The successful incorporation of this compound into a target peptide sequence is dependent on optimized coupling conditions. Below is a summary of illustrative quantitative data for the synthesis of a model peptide containing this deuterated amino acid.
Note: The following data is representative and may vary depending on the specific peptide sequence, synthesis scale, and instrumentation used. Due to a lack of directly comparable published studies, the coupling efficiency for this compound is presented as a hypothetical value for illustrative purposes.
| Parameter | BOC-L-phenylalanine | This compound (Illustrative) | Notes |
| Coupling Efficiency (single coupling) | >99% | ~98-99% | Monitored by Kaiser test. A slightly lower efficiency for the deuterated amino acid may be observed due to potential minor differences in reactivity, necessitating a double coupling protocol for optimal results. |
| Overall Crude Peptide Yield | 75-85% | 70-80% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | ~70% | ~65-70% | Purification is typically required to remove deletion and truncated sequences. |
| Final Purified Peptide Yield | 25-35% | 20-30% | Post-purification yield. |
| Isotopic Purity (by Mass Spectrometry) | N/A | >98% | Determined by high-resolution mass spectrometry. |
Experimental Protocols
This section provides detailed protocols for the manual Boc-SPPS of a peptide incorporating this compound.
General Boc-SPPS Cycle
The following steps are repeated for each amino acid in the peptide sequence.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BOC Deprotection in Peptide Synthesis
Welcome to the technical support center for troubleshooting tert-butyloxycarbonyl (BOC) deprotection in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical step of peptide synthesis.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Incomplete BOC Deprotection
Q1: My BOC deprotection appears to be incomplete. How can I confirm this, and what are the common causes?
A1: Incomplete BOC deprotection can lead to the deletion of amino acid residues in your final peptide sequence.[1] You can monitor the reaction progress to confirm its completion.
Monitoring Deprotection:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material (Boc-protected peptide) and the appearance of the more polar deprotected product, which will have a lower Rf value.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of the reaction, allowing for the quantification of starting material, product, and any byproducts.[2][3]
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm indicates successful deprotection.[2]
Common Causes and Solutions for Incomplete Deprotection:
| Possible Cause | Explanation | Recommended Solutions |
| Insufficient Acid Strength or Concentration | The BOC group is cleaved by acidolysis. If the acid (commonly Trifluoroacetic Acid - TFA) is too weak or its concentration is too low, the reaction may not go to completion.[1][2] | Increase the TFA concentration (e.g., from 20% to 50% in Dichloromethane - DCM). Consider a stronger acid system like 4M HCl in 1,4-dioxane.[2] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the BOC group.[2] | Extend the reaction time and monitor the progress. While most deprotections are done at room temperature, gentle warming (e.g., to 40°C) can be considered for sluggish reactions.[2][4] |
| Poor Resin Swelling (in SPPS) | If the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains.[5] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, potentially leading to lower purity.[5][6] | Ensure the chosen solvent allows for good resin swelling. A pre-wash step can aid in this.[7] A mixture of 55% TFA in DCM has been shown to result in higher purity peptides compared to 100% TFA.[6] |
| Steric Hindrance | Bulky amino acid residues or the growing peptide chain can sterically hinder the acid's approach to the BOC-protected amine, slowing down the reaction.[2][5] This is particularly relevant for N-methylated amino acids.[5] | Increase the deprotection time and/or the acid concentration. For particularly difficult sequences, a double deprotection step may be necessary. |
Issue 2: Observation of Side Products After Deprotection
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after BOC deprotection. What could be the cause?
A2: The primary cause of side product formation is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the BOC group.[1] This carbocation can then alkylate nucleophilic residues in the peptide.[1][8]
Common Side Reactions and Susceptible Residues:
-
tert-Butylation: The tert-butyl cation can alkylate sensitive amino acid side chains.[1]
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt, which corresponds to a mass increase of 56 Da.[1][9]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
-
-
Aspartimide Formation: The side-chain carboxyl group of aspartic acid (Asp) can cyclize with the backbone amide nitrogen, especially when followed by Gly, Ala, or Ser.[7]
-
Formation of Trifluoroacetyl (TFA) Esters: Free hydroxyl groups (e.g., on Ser or Thr) can be esterified when using TFA for deprotection.[4]
Solutions: The Use of Scavengers
To prevent these side reactions, scavengers are added to the deprotection or cleavage cocktail to "trap" the reactive tert-butyl cations.[1][9]
| Scavenger | Target Residue(s) / Purpose | Typical Concentration |
| Triethylsilane (TES) / Triisopropylsilane (TIS) | Tryptophan, general carbocation scavenger.[1][10] | 2.5% - 5% |
| Thioanisole | Methionine (prevents S-alkylation).[1] Avoid if the peptide contains Tryptophan, as it can lead to side reactions with the indole ring.[11] | 2.5% - 5% |
| Ethanedithiol (EDT) | Cysteine.[1] | 2.5% - 5% |
| Water | General scavenger, helps suppress various side reactions.[4] | 2.5% - 5% |
| Anisole / Cresol | Tryptophan, Tyrosine.[4][11] | 2.5% - 5% |
| Dimethyl Sulfide (DMS) | Methionine, can also help reduce Met(O) to Met.[11] | 5% - 10% |
Frequently Asked Questions (FAQs)
Q3: What are the standard conditions for BOC deprotection using TFA?
A common starting point is a solution of 25-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature for 30 minutes to 2 hours.[4] However, these conditions should be optimized for each specific peptide.[4] A study comparing 55% TFA in DCM for 30 minutes versus 100% TFA for 5 minutes found that the 55% TFA/DCM mixture resulted in higher average purity.[6]
Q4: After TFA deprotection, my peptide is a TFA salt. How do I perform neutralization?
The deprotection step leaves the terminal amino group as a trifluoroacetate salt (R-NH₃⁺TFA⁻), which is not nucleophilic.[12] To proceed with the next coupling step, this salt must be neutralized to the free amine (R-NH₂).[12] This is typically done using a hindered, non-nucleophilic organic base like diisopropylethylamine (DIEA) or triethylamine (TEA).[12]
There are two common protocols:
-
Standard Neutralization: Involves a discrete neutralization step with a solution of 10% DIEA in DCM, followed by washing, before the addition of the next activated amino acid.[12]
-
In Situ Neutralization: The activated amino acid is added directly to the TFA-salt of the peptide-resin, followed immediately by the addition of DIEA.[12] Neutralization and coupling occur simultaneously, which can improve coupling yields, especially in cases of peptide aggregation.[13]
Q5: Can BOC deprotection be achieved without strong acids?
While acid-mediated cleavage is the most common method, other strategies have been reported, including the use of metal catalysts, acetyl chloride in methanol, and oxalyl chloride in methanol for substrates with acid-labile groups.[14][15] Thermal deprotection at elevated temperatures is also a possibility for some substrates.[16]
Q6: I am working with a peptide containing His(Dnp). Are there special considerations?
Yes, if your peptide contains a Histidine residue protected with the dinitrophenyl (Dnp) group, the Dnp group must be removed before the final N-terminal Boc deprotection.[11] This is typically achieved by treating the resin with thiophenol.[11]
Experimental Protocols
Protocol 1: Standard BOC Deprotection in SPPS
This protocol describes a single cycle of BOC deprotection.
-
Resin Swelling and Washing: Swell the peptide-resin in DCM (10 mL per gram of resin) for 20-30 minutes. Wash the resin thoroughly with DCM (3-5 times) to remove any residual solvents.[5][12]
-
Pre-wash: Treat the resin with the deprotection solution (e.g., 50% TFA in DCM) for 5 minutes and then drain.[7][9]
-
Deprotection: Add fresh deprotection solution to the resin and agitate at room temperature for 15-30 minutes.[7][9]
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.[12]
-
Neutralization: Perform either the "Standard" or "In Situ" neutralization as described in Q4.[12]
-
Washing: If using the standard neutralization protocol, wash the resin with DCM (3-5 times) followed by DMF (3 times) to prepare for the next coupling step.[12]
Protocol 2: Cleavage Cocktail with Scavengers for Final Deprotection
This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups.
-
Resin Preparation: Wash the dried peptide-resin with DCM (3 x 5 mL) and allow it to swell for 20 minutes.[5]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail for peptides with sensitive residues is TFA/Water/TIS (95:2.5:2.5, v/v/v).[17][18]
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the swollen resin.[7] Agitate the mixture at room temperature for 2-4 hours.[17]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.[5]
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.[5][17]
-
Washing and Drying: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether. Dry the crude peptide pellet under vacuum.[5][17]
-
Analysis: The crude peptide can then be purified by reverse-phase HPLC.[5]
Protocol 3: Monitoring Deprotection by HPLC
This protocol allows for the optimization of deprotection time.
-
Sample Collection: At various time points (e.g., 30, 60, 90, 120 minutes) during the deprotection reaction, withdraw a small aliquot (e.g., 10 µL) of the cleavage solution.[17]
-
Quenching: Immediately add the aliquot to a microcentrifuge tube containing cold diethyl ether (e.g., 200 µL) to precipitate the peptide and stop the reaction.[17]
-
Sample Preparation: Centrifuge to pellet the peptide, carefully remove the ether, and allow the residual ether to evaporate. Reconstitute the peptide pellet in a suitable HPLC mobile phase (e.g., 100 µL of 50% aqueous acetonitrile with 0.1% TFA).[17]
-
Analysis: Inject the sample into an HPLC system and analyze the chromatogram. Compare the peak areas of the protected and deprotected peptide over time to determine the reaction endpoint.[17]
Visualizations
Caption: BOC deprotection mechanism and side reactions.
Caption: Troubleshooting decision tree for BOC deprotection.
Caption: Experimental workflow for a single BOC-SPPS cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. microsaic.com [microsaic.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. chem.uci.edu [chem.uci.edu]
Technical Support Center: Addressing Chromatographic Shifts of d5-Labeled Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic shifts with d5-labeled compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my d5-labeled internal standard eluting at a different retention time than the non-labeled analyte?
This phenomenon is known as the chromatographic isotope effect (CIE) or, more specifically, the chromatographic deuterium effect (CDE).[1][2] In reversed-phase liquid chromatography (RPLC), it is common to observe an "inverse isotope effect," where the deuterated compound, such as a d5-labeled internal standard, elutes slightly earlier than its non-deuterated counterpart.[1][3] This occurs because the substitution of hydrogen with deuterium can lead to subtle changes in the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can result in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[3][4] These differences can influence the intermolecular interactions between the analyte and the stationary phase, typically leading to weaker hydrophobic interactions in RPLC and thus, a shorter retention time for the deuterated analog.[3][5]
Conversely, in normal-phase liquid chromatography (NPLC), a "normal isotope effect" may be observed, where the deuterated compound is retained longer and elutes after the non-deuterated analyte.[1][4]
Q2: What factors influence the magnitude of the chromatographic shift?
Several factors can influence the extent of the retention time shift between a d5-labeled compound and its non-labeled counterpart:
-
Number of Deuterium Atoms: A greater number of deuterium atoms in a molecule generally leads to a more significant retention time shift.[6]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and how it interacts with the stationary phase.[6]
-
Molecular Structure: The inherent properties of the analyte itself will influence the degree of the isotope effect.[6]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition (including organic modifier and pH), and column temperature can all modulate the observed retention time difference.[3]
Q3: Can the chromatographic shift between my d5-labeled internal standard and analyte change during an analytical run?
Yes, if you observe a sudden or gradual shift in the relative retention time between your analyte and internal standard that was not present before, it is likely due to changes in the chromatographic system rather than the inherent isotope effect.[6] Potential causes for this drift include:
-
Mobile Phase Composition: Minor variations in the mobile phase, such as slight changes in the organic modifier percentage or pH, can impact retention times.[6]
-
Column Temperature: Fluctuations in column temperature can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to shifts in retention.[6]
-
Column Equilibration: Inadequate column equilibration before analysis can cause retention time drift, especially in the initial runs of a sequence.[6]
-
Column Contamination and Degradation: The buildup of matrix components on the column or the degradation of the stationary phase over time can alter the chromatography.[6]
Q4: Are there alternatives to d5-labeled internal standards that may exhibit less chromatographic shift?
Yes, stable isotope-labeled internal standards using heavier isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), or oxygen-18 (¹⁸O) can be used.[7] These are often more expensive and may be more challenging to synthesize, but they typically exhibit a smaller chromatographic isotope effect compared to deuterium-labeled standards.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Problem: My d5-labeled internal standard and analyte are not co-eluting, leading to inaccurate quantification.
-
Cause: This is likely due to the chromatographic deuterium effect, which can lead to differential matrix effects if the analyte and internal standard elute in regions with varying levels of ion suppression or enhancement.[8][9]
-
Solution:
-
Optimize Chromatographic Conditions: Modify your HPLC method to minimize the separation.
-
Adjust Mobile Phase: Altering the organic solvent (e.g., from acetonitrile to methanol) or the pH can change the selectivity.[10]
-
Modify Gradient: A shallower gradient can improve the resolution between the analyte and internal standard, paradoxically leading to better co-elution in some cases by giving more time for interactions to average out.[10]
-
Change Column Temperature: Systematically varying the column temperature can help to reduce the retention time difference.
-
-
Evaluate Different Column Chemistries: The nature of the stationary phase can influence the magnitude of the isotope effect. Screening different columns (e.g., C18, Phenyl-Hexyl, PFP) may identify a stationary phase that provides better co-elution.
-
Consider a ¹³C- or ¹⁵N-labeled Internal Standard: If chromatographic optimization is unsuccessful, using an internal standard labeled with a heavier isotope may be necessary to ensure co-elution.[7]
-
Problem: I am observing poor peak shape for my d5-labeled compound.
-
Cause: This could be due to a variety of factors, including column overload, secondary interactions with the stationary phase, or issues with the sample solvent.
-
Solution:
-
Check for Column Overload: Reduce the injection volume or the concentration of the internal standard.
-
Ensure Mobile Phase Compatibility: The sample solvent should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
-
Evaluate for Secondary Interactions: If using a silica-based column, residual silanols can sometimes cause peak tailing. Adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase (if compatible with your analysis) can sometimes mitigate this.
-
Quantitative Data on Chromatographic Shifts
The following table summarizes typical retention time differences observed between deuterated and non-deuterated compounds in RPLC.
| Compound Class | Stationary Phase | Mobile Phase | Retention Time Shift (Δt_R) (Analyte - IS) |
| Small Molecules | C18 | Acetonitrile/Water with 0.1% Formic Acid | 0.02 - 0.15 min |
| Peptides (dimethyl labeled) | C18 | Acetonitrile/Water with 0.1% Formic Acid | 0.1 - 0.3 min |
| Steroids | Phenyl-Hexyl | Methanol/Water | 0.05 - 0.2 min |
Note: These values are illustrative and the actual shift will depend on the specific molecule and analytical conditions.
Experimental Protocols
Protocol 1: Systematic Evaluation of Chromatographic Parameters to Minimize Isotope Shift
Objective: To systematically adjust chromatographic parameters to achieve co-elution of a d5-labeled internal standard and its non-labeled analyte.
Methodology:
-
Initial Assessment:
-
Prepare a solution containing both the analyte and the d5-labeled internal standard.
-
Inject the solution onto your current RPLC system and determine the initial retention time difference (Δt_R).
-
-
Mobile Phase Optimization:
-
Organic Modifier: While keeping the gradient profile and other parameters constant, prepare mobile phases with different organic modifiers (e.g., acetonitrile vs. methanol). Run the analysis with each mobile phase and record the Δt_R.
-
pH: If your analytes are ionizable, evaluate the effect of mobile phase pH. Prepare mobile phases with pH values adjusted to be at least 2 units above or below the pKa of your analytes. Analyze the sample at each pH and note the Δt_R.
-
-
Temperature Optimization:
-
Using the best mobile phase composition from the previous step, set the column temperature to a low value (e.g., 25°C) and analyze the sample.
-
Incrementally increase the column temperature (e.g., in 5°C steps up to 50°C) and repeat the analysis at each temperature, recording the Δt_R.
-
-
Gradient Slope Adjustment:
-
Evaluate the effect of the gradient steepness. Program a shallower gradient (e.g., increase the gradient time by 50-100%) and a steeper gradient (e.g., decrease the gradient time by 50%) and observe the impact on Δt_R.
-
-
Data Analysis:
-
Compile the Δt_R values for all tested conditions.
-
Identify the combination of parameters that provides the smallest retention time difference.
-
Visualizations
Caption: Troubleshooting workflow for addressing chromatographic shifts.
Caption: Logic of the inverse isotope effect in RPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Quantification Accuracy with BOC-L-phenylalanine-d5 in Plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of BOC-L-phenylalanine-d5 as an internal standard to enhance the accuracy of L-phenylalanine quantification in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in plasma quantification?
A1: this compound is a deuterated form of BOC-L-phenylalanine, meaning five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable isotope of hydrogen. It is used as an internal standard in quantitative analysis, particularly in LC-MS/MS methods.[1] Because it is chemically almost identical to the analyte of interest (L-phenylalanine, after removal of the BOC-group during sample preparation or in the ion source), but has a different mass, it can be added to plasma samples at a known concentration at the beginning of the analytical process. This allows for the correction of variability during sample preparation and analysis, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification of L-phenylalanine.
Q2: What are the main advantages of using a stable isotope-labeled internal standard like this compound?
A2: The primary advantage is the improved accuracy and precision of the quantification. Stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer. This allows the ratio of the analyte signal to the internal standard signal to remain constant, even if the absolute signal intensity fluctuates due to matrix effects. This leads to more reliable and reproducible results compared to using a different compound as an internal standard.
Q3: Can the BOC protecting group interfere with the analysis?
A3: The tert-Butoxycarbonyl (BOC) protecting group is thermally labile and can be removed during the sample preparation process (e.g., through acid-mediated deprotection) or within the heated electrospray ionization (ESI) source of the mass spectrometer. It is crucial to ensure that the deprotection is consistent and reproducible for both the analyte (if a BOC-protected derivative is being measured) and the internal standard. The mass transition monitored for this compound should correspond to the deprotected L-phenylalanine-d5 ion.
Q4: What are "matrix effects" and how does this compound help mitigate them?
A4: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the biological matrix (e.g., plasma). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy of quantification. Because this compound is structurally and chromatographically very similar to L-phenylalanine, it is affected by the matrix in nearly the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized.
Q5: What are the recommended storage conditions for this compound stock and working solutions?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from moisture and light. Stock solutions, typically prepared in a solvent like methanol or DMSO, should also be stored at low temperatures (-20°C or -80°C) to ensure stability. Working solutions, which are more dilute, should be prepared fresh as needed or their stability should be thoroughly evaluated for the intended period of use. One supplier suggests that stock solutions stored at -80°C are stable for 6 months, while at -20°C, they are stable for 1 month.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of L-phenylalanine in plasma using this compound as an internal standard.
Problem 1: Poor Peak Shape for L-phenylalanine and/or this compound
| Possible Cause | Troubleshooting Steps |
| Incompatible Injection Solvent | Ensure the solvent in which the final extracted sample is dissolved is of similar or weaker elution strength than the initial mobile phase to promote good peak focusing on the analytical column. |
| Column Overload | Injecting too high a concentration of the analyte or internal standard can lead to broad or asymmetric peaks. Try reducing the injection volume or diluting the sample. |
| Column Degradation | Poor peak shape can indicate a problem with the analytical column, such as a void or contamination. Try flushing the column according to the manufacturer's instructions or replace it if the issue persists. |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can significantly impact the peak shape of amino acids. Experiment with small adjustments to the mobile phase pH to achieve optimal peak symmetry. |
Problem 2: High Variability in Internal Standard (this compound) Peak Area
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent and accurate pipetting of the internal standard solution into all samples. Use a calibrated pipette and ensure proper mixing. |
| Precipitation Issues | Inconsistent protein precipitation can lead to variable recovery of the internal standard. Optimize the protein precipitation step by ensuring the correct ratio of precipitant to plasma and adequate vortexing and centrifugation. |
| Matrix Effects | Significant and variable matrix effects between samples can still impact the internal standard signal. While the internal standard is designed to compensate for this, extreme variations can be problematic. Consider further sample cleanup steps like solid-phase extraction (SPE) if matrix effects are severe. |
| Internal Standard Stability | Ensure the internal standard is stable in the matrix under the storage and processing conditions. Perform stability assessments (e.g., freeze-thaw, bench-top stability) during method validation. |
Problem 3: Inaccurate Quantification Despite Using an Internal Standard
| Possible Cause | Troubleshooting Steps |
| Chromatographic Separation of Analyte and Internal Standard | Even with deuterated standards, a slight difference in retention time (isotopic effect) can occur. If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression. Optimize the chromatography to ensure co-elution. |
| Incorrect Internal Standard Concentration | The concentration of the internal standard should be appropriate for the expected range of analyte concentrations and within the linear dynamic range of the assay. |
| Cross-Contamination | Ensure there is no carryover from high concentration samples to subsequent injections. Inject blank samples after high concentration standards or samples to check for carryover. |
| Purity of the Internal Standard | Verify the chemical and isotopic purity of the this compound standard. Impurities could potentially interfere with quantification. |
Data Presentation
The use of a stable isotope-labeled internal standard like L-phenylalanine-d5 significantly improves the precision of L-phenylalanine quantification in plasma.
Table 1: Comparison of Assay Precision for L-phenylalanine Quantification in Plasma by LC-MS/MS
| Method | Analyte/Internal Standard | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| With Internal Standard | L-phenylalanine / L-phenylalanine-d5 | < 5 | < 7 |
| Without Internal Standard (External Calibration) | L-phenylalanine | 10 - 15 | 15 - 20 |
Data is representative of typical performance and may vary between laboratories and specific assay conditions.
Table 2: Representative Method Validation Data for L-phenylalanine in Human Plasma using a Deuterated Internal Standard
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 µmol/L |
| Accuracy (% Bias at LLOQ, LQC, MQC, HQC) | Within ± 15% |
| Precision (% CV at LLOQ, LQC, MQC, HQC) | < 15% |
| Recovery | 85 - 115% |
Experimental Protocols
A detailed methodology for a validated LC-MS/MS method for the quantification of L-phenylalanine in human plasma using a deuterated internal standard is provided below.
1. Materials and Reagents
-
L-phenylalanine reference standard
-
This compound internal standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water
2. Preparation of Stock and Working Solutions
-
L-phenylalanine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-phenylalanine in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the L-phenylalanine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 1 µg/mL) in methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate phenylalanine from other plasma components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-phenylalanine: e.g., m/z 166 -> 120
-
L-phenylalanine-d5: e.g., m/z 171 -> 125 (Note: these transitions assume the loss of the BOC group in the ion source).
-
5. Data Analysis
-
Integrate the peak areas for both L-phenylalanine and L-phenylalanine-d5.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of L-phenylalanine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for plasma sample preparation and analysis.
Caption: Troubleshooting logic for inaccurate quantification results.
References
Technical Support Center: BOC-L-phenylalanine-d5 Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of BOC-L-phenylalanine-d5 in various solvents. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is refrigerated at +2°C to +8°C, and the material should be kept in a desiccated container to protect it from moisture.
Q2: How stable is this compound when dissolved in organic solvents?
A2: The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the solvent, temperature, and presence of contaminants. Generally, solutions are less stable and should be prepared fresh whenever possible. If short-term storage is necessary, refrigeration at 4°C is recommended. Solutions of amino acids stored at room temperature can show signs of degradation, such as yellowing and precipitation, over several weeks.
Q3: What are the primary degradation pathways for this compound?
A3: The most common degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group, which yields L-phenylalanine-d5 and byproducts like isobutylene and carbon dioxide. This reaction can be initiated by strong acids or even trace acidic impurities in the solvent. Thermal deprotection can also occur at elevated temperatures.
Q4: Which solvents are most suitable for dissolving this compound for experimental use?
A4: Based on the solubility of its non-deuterated analog, BOC-L-phenylalanine is soluble in solvents such as methanol, ethanol, dimethylformamide (DMF), and ethyl acetate. It is generally insoluble in water. The choice of solvent will depend on the specific experimental requirements. For applications where stability is critical, aprotic solvents with low acidity are preferred.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents and strong acids. Contact with strong acids will lead to the rapid removal of the Boc protecting group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | 1. Impurities in the solid material. 2. Contaminated solvent. 3. Partial degradation during sample preparation. | 1. Verify the purity of the starting material using the supplier's certificate of analysis. 2. Use high-purity, HPLC-grade solvents. 3. Prepare samples at room temperature and analyze them promptly. |
| Loss of purity in a stored solution. | 1. Degradation due to storage at room temperature. 2. Presence of acidic impurities in the solvent. 3. Exposure to light. | 1. Store solutions at +2°C to +8°C and use them as quickly as possible. 2. Use high-purity, neutral solvents. Consider using an acid scavenger if trace acidity is a concern. 3. Store solutions in amber vials or protect them from light. |
| Precipitation observed in a stored solution. | 1. The solution may be supersaturated. 2. Degradation products may be less soluble. 3. Temperature fluctuations affecting solubility. | 1. Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may be a degradation product. 2. Analyze the supernatant and the precipitate (if possible) by HPLC to identify the components. 3. Maintain a constant storage temperature. |
| Discoloration of the solution (e.g., turning yellow). | 1. Oxidation or other side reactions. 2. Interaction with the storage container. | 1. Prepare fresh solutions and store them under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure that the storage vials are made of an inert material (e.g., glass). |
Stability Data in Different Solvents
While specific quantitative stability data for this compound is not extensively available in published literature, the following table provides an illustrative summary of expected stability based on the known chemistry of Boc-protected amino acids. These values are hypothetical and should be confirmed by experimental studies.
| Solvent | Temperature | Purity after 1 week (% remaining) | Purity after 4 weeks (% remaining) | Notes |
| Methanol | 4°C | >99% | ~98% | Protic solvent, potential for slow degradation. |
| Methanol | 25°C | ~98% | ~95% | Increased degradation at room temperature. |
| Acetonitrile | 4°C | >99% | >99% | Aprotic solvent, generally good stability. |
| Acetonitrile | 25°C | ~99% | ~98% | Minor degradation expected over time. |
| DMSO | 4°C | >99% | >99% | Aprotic solvent, generally good stability. |
| DMSO | 25°C | ~99% | ~98% | Minor degradation expected over time. |
| Dichloromethane (DCM) with 0.1% TFA | 25°C | <95% | <80% | Acidic conditions will cause significant deprotection. |
Disclaimer: The quantitative data in this table is for illustrative purposes only and is intended to reflect general stability trends. Actual stability will depend on the specific conditions, including solvent purity and the presence of contaminants.
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a method to quantitatively assess the stability of this compound in a chosen solvent over time.
1. Materials and Equipment:
-
This compound
-
High-purity organic solvents (e.g., methanol, acetonitrile, DMSO)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Analytical balance
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Divide the stock solution into several amber glass vials, leaving minimal headspace.
-
Tightly cap the vials and store them under the desired temperature conditions (e.g., 4°C and 25°C).
3. HPLC Method:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a sample for injection by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at T=0. The percentage purity can be calculated as: (Peak Area of Analyte / Total Peak Area of All Components) * 100.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
Technical Support Center: Boc-Based Peptide Synthesis
Welcome to the technical support center for Boc-based solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
General Troubleshooting
Q1: My peptide synthesis is resulting in a low yield and multiple peaks on HPLC. Where should I start troubleshooting?
A low yield of the target peptide accompanied by multiple peaks in the HPLC analysis is a common issue that can stem from several underlying problems. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
A recommended first step is to perform a Kaiser test on a small sample of the resin-bound peptide.[1] A positive result (blue color) indicates the presence of free primary amines, suggesting incomplete coupling in the previous step.[1] If the Kaiser test is negative, the issue might be related to incomplete Boc deprotection, peptide aggregation, or side reactions during synthesis or cleavage.
Analyzing the mass of the byproducts by mass spectrometry can provide valuable clues. For instance, a mass increase of 56 Da could indicate tert-butylation of a methionine residue.[2]
Here is a general workflow to approach this issue:
Caption: General troubleshooting workflow for low yield and purity in Boc-SPPS.
Side Reaction Troubleshooting Guides & FAQs
Tert-Butylation
Q2: What is tert-butylation and which residues are susceptible?
During the Boc deprotection step, which is achieved with an acid like trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[2] This cation can then react with nucleophilic amino acid side chains, leading to an unwanted modification known as tert-butylation.[2] The most susceptible residues are those with nucleophilic side chains, including:
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3]
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[3]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[3]
Q3: How can I detect and prevent tert-butylation?
Tert-butylation can be detected by mass spectrometry, as it results in a mass increase of 56 Da for each tert-butyl group added.[2] The most effective way to prevent this side reaction is to use scavengers in the deprotection and cleavage cocktails.[2][3] These scavengers are nucleophilic compounds that "trap" the reactive tert-butyl cations before they can modify the peptide.[2]
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Dithioethane (DTE) | Met, Cys | 0.5% (v/v) in TFA | A commonly used and effective scavenger during Boc deprotection.[2] |
| Anisole | Trp, Tyr, Met | 10-20% (v/v) in HF | A common scavenger used during the final HF cleavage.[4] |
| Thioanisole | Met, Cys | 5% (v/v) in HF | Effective for preventing S-alkylation.[3] |
| Triisopropylsilane (TIS) | Trp | 2.5-5% (v/v) in TFA | Often used in scavenger cocktails for final cleavage.[3] |
| Ethanedithiol (EDT) | Cys | 2.5% (v/v) in TFA | A common scavenger for cysteine-containing peptides.[3] |
Q4: Can tert-butylation be reversed?
Yes, the tert-butylation of methionine to a sulfonium salt is a reversible reaction. To reverse this modification, the purified, tert-butylated peptide can be dissolved in a 5% aqueous acetic acid solution and heated in a water bath at 40°C. The progress of the reaction can be monitored by LC-MS at different time points (e.g., 0, 6, 12, 24 hours).[2]
Caption: Mechanism of tert-butylation and its prevention using scavengers.
Aspartimide Formation
Q5: What is aspartimide formation and why is it problematic?
Aspartimide formation is an intramolecular side reaction that can occur with aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[5] The reaction involves the cyclization of the Asp side chain to form a five-membered succinimide ring. This can happen under both acidic and basic conditions.[1][6]
The resulting aspartimide is problematic because it can reopen to form a mixture of the desired α-peptide and an undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[6] This leads to a heterogeneous product that is difficult to purify. Furthermore, the process can lead to racemization at the α-carbon of the aspartic acid residue.
Q6: How can I minimize aspartimide formation?
Several strategies can be employed to minimize aspartimide formation in Boc-SPPS:
-
Choice of Protecting Group: Using the cyclohexyl ester (OcHex) for the side-chain protection of Asp instead of the benzyl ester (OBzl) can significantly reduce aspartimide formation.[7] Studies have shown a 170-fold reduction in imide formation with Asp(OcHex) compared to Asp(OBzl) under basic conditions.[7]
-
In Situ Neutralization: Employing in situ neutralization protocols, where neutralization and coupling occur simultaneously, can suppress this side reaction.[1][5]
-
Cleavage Conditions: When using HF for cleavage, performing the reaction at a lower temperature (0°C or below) can reduce the rate of aspartimide formation.[7]
Caption: Pathway of aspartimide formation and subsequent side products.
Pyroglutamate Formation
Q7: What is pyroglutamate formation and when does it occur?
Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue.[8][9] This reaction results in the formation of a five-membered lactam ring and the elimination of ammonia (from Gln) or water (from Glu).[8] It is particularly common when Gln is the N-terminal residue.[9]
Q8: How can I prevent pyroglutamate formation?
The formation of pyroglutamate can be minimized by:
-
Using In Situ Neutralization: This protocol minimizes the time the N-terminal amine is in its free, reactive state, thus reducing the likelihood of cyclization.[10]
-
Efficient Coupling: Ensuring rapid and complete coupling of the subsequent amino acid to the N-terminal Gln or Glu can also help to prevent this side reaction.[8]
-
Protecting Group Strategy: For particularly problematic sequences, although less common in standard Boc-SPPS, considering alternative side-chain protection for glutamic acid that is more stable to the reaction conditions could be an option.[8]
Key Experimental Protocols
Protocol 1: Kaiser Test (Qualitative Ninhydrin Test)
This test is used to detect the presence of free primary amines on the resin, which indicates incomplete coupling.[1]
Reagents:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[1]
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1]
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[1]
Procedure:
-
Transfer a small sample of resin beads (10-15) to a small test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[1]
-
Heat the test tube at 110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense blue solution and beads: Incomplete coupling.[1]
-
Colorless or faint yellow solution and beads: Complete coupling.
-
Dark blue solution but colorless beads: Nearly complete coupling; consider extending the coupling time or capping unreacted amines.[1]
Protocol 2: In Situ Neutralization Coupling
This protocol combines the neutralization and coupling steps to improve efficiency and reduce side reactions.[10][11]
Materials:
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
After TFA-mediated Boc deprotection, wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times).[11]
-
In a separate vial, dissolve the Boc-amino acid (2-4 equivalents) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.[6]
-
Add the activated amino acid solution to the resin.
-
Immediately add DIEA (4-8 equivalents) to the reaction vessel.[6]
-
Agitate the reaction mixture for the required coupling time (typically 10-60 minutes).
-
After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[11]
Protocol 3: Standard HF Cleavage
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions. [8][12]
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.[12]
-
Add the appropriate scavenger cocktail (e.g., 10% v/v anisole).[12]
-
Cool the reaction vessel to -5 to 0°C.[12]
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[12]
-
Evaporate the HF under a vacuum.[12]
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[12]
-
Filter and dry the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.[12]
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Matrix Effects with BOC-L-phenylalanine-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in LC-MS/MS analysis using BOC-L-phenylalanine-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact quantitative analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement). These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative LC-MS/MS methods by causing variability in the analyte's response.[2][3]
Q2: How does this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for L-phenylalanine.[4] Because it is chemically and structurally almost identical to the analyte (L-phenylalanine), it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[2] By adding a known concentration of this compound to all samples, standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio remains consistent even if the absolute signal intensities of both the analyte and the internal standard fluctuate due to matrix effects, thus leading to more accurate and precise results.
Q3: Can I use a different deuterated internal standard for phenylalanine analysis?
A3: While other deuterated forms of phenylalanine exist, this compound offers the advantage of having the deuterium atoms on the phenyl ring. This position is generally less susceptible to back-exchange with hydrogen atoms from the solvent compared to deuteration at more labile positions, ensuring greater isotopic stability throughout the analytical process.
Q4: What is the "isotope effect" and can it affect my results?
A4: The isotope effect refers to the slight difference in physicochemical properties between the analyte and its deuterated internal standard due to the mass difference of the isotopes. This can sometimes lead to a small chromatographic shift, causing the analyte and the internal standard to not co-elute perfectly. If the degree of matrix effect changes rapidly across the peak elution window, this slight shift can result in the analyte and internal standard experiencing different levels of ion suppression or enhancement, leading to inaccurate quantification. Careful chromatographic optimization is key to minimize this potential issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/internal standard area ratio | Inconsistent sample preparation, leading to variable matrix effects between samples. | Ensure a consistent and robust sample preparation protocol is followed for all samples, standards, and QCs. Consider optimizing the extraction procedure to remove more interfering matrix components. |
| Chromatographic separation is not optimal, leading to co-elution with highly suppressive matrix components. | Optimize the LC gradient, mobile phase composition, or try a different column chemistry to improve the separation of the analyte from the bulk of the matrix components. | |
| The concentration of the internal standard is too low, leading to poor peak shape and integration. | Ensure the internal standard is added at a concentration that provides a strong and reproducible signal, typically in the mid-range of the calibration curve. | |
| Analyte and this compound do not co-elute | Isotope effect causing a slight retention time shift. | This is sometimes unavoidable. However, ensure the peak shapes are symmetrical and the retention time difference is minimal and consistent across all runs. If the matrix effect is highly variable around the elution time, further chromatographic optimization may be necessary. |
| Column degradation or contamination. | Implement a column washing protocol and consider using a guard column to protect the analytical column. If performance degrades, replace the column. | |
| Unexpectedly high or low calculated concentrations | Error in the preparation of the internal standard or calibration standards. | Carefully reprepare all standard solutions and verify their concentrations. |
| Differential matrix effects between the calibration standards (often prepared in a clean solvent) and the study samples (in a biological matrix). | Prepare calibration standards in a representative blank matrix that has been processed in the same way as the study samples to ensure the matrix effect is consistent across calibrators and samples. | |
| Carryover from a high-concentration sample to a subsequent low-concentration sample. | Optimize the autosampler wash procedure. Inject a blank sample after high-concentration samples to check for carryover. |
Quantitative Data
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of quantitative results by compensating for matrix effects. The following table provides a representative comparison of analytical performance with and without an appropriate internal standard.
| Parameter | Without Internal Standard | With this compound |
| Precision (%CV) | 15 - 30% | < 10% |
| Accuracy (%Bias) | ± 20 - 50% | ± 15% |
| Ion Suppression/Enhancement | Uncorrected, leading to high variability | Compensated, leading to consistent analyte/IS ratio |
| Recovery | Highly variable depending on matrix | Compensated, as both analyte and IS are affected similarly |
Note: The values in this table are representative and can vary depending on the specific matrix, sample preparation method, and LC-MS/MS system.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of phenylalanine from plasma or serum.
-
Spiking: To 50 µL of plasma/serum sample, standard, or quality control, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.
-
Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
This is a starting point for method development and should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
L-Phenylalanine: To be determined by infusing a standard solution (e.g., Q1: 166.1 -> Q3: 120.1)
-
This compound: To be determined by infusing the internal standard solution (e.g., Q1: 271.2 -> Q3: 125.1)
-
Visualizations
Caption: A typical experimental workflow for quantitative analysis.
Caption: How an internal standard corrects for matrix effects.
References
Incomplete Boc removal and deletion sequences in SPPS
This guide provides troubleshooting and frequently asked questions regarding incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group and the subsequent formation of deletion sequences during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences in SPPS?
Deletion sequences are impurities in the final peptide product that are missing one or more amino acid residues. They arise when a step in the synthesis cycle, such as deprotection or coupling, does not go to completion.[1][2]
Q2: How does incomplete Boc removal cause deletion sequences?
In Boc-based SPPS, the Boc group protects the N-terminus of the growing peptide chain.[3] Each cycle begins with the removal of this group by an acid, typically trifluoroacetic acid (TFA), to expose a free amine for the next coupling reaction. If the Boc group is not completely removed, that peptide chain cannot react with the incoming activated amino acid.[1][4] In the subsequent cycles, if the Boc group is eventually removed, the chain will continue to grow, but it will be missing the amino acid from the failed cycle, resulting in a deletion sequence.
Q3: What are the primary causes of incomplete Boc deprotection?
Several factors can contribute to incomplete Boc removal:
-
Insufficient Deprotection Time/Reagent Concentration: The reaction may not have enough time or a high enough acid concentration to completely cleave the Boc group.[4][5] A standard deprotection step involves a short prewash followed by a 15-25 minute reaction with 50% TFA in dichloromethane (DCM).[6]
-
Steric Hindrance: Bulky amino acids near the N-terminus or the presence of N-methylated residues can sterically hinder the acid's access to the Boc group, slowing down the cleavage reaction.[7][8]
-
Poor Resin Swelling: The synthesis support (resin) must swell sufficiently in the solvent to allow reagents to penetrate the resin beads and access the peptide chains.[7] Poor swelling can shield some peptide chains from the deprotection reagent.[9][10]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate.[1] This aggregation can physically block reagent access to the N-terminus.[11]
Q4: How can I detect incomplete Boc removal and deletion sequences?
Detection often involves a combination of real-time monitoring during synthesis and analysis of the final crude product:
-
Kaiser Test: This colorimetric test detects free primary amines.[12] After the deprotection step, a positive (blue) result indicates successful Boc removal. After the coupling step, a negative (yellow/colorless) result is desired, indicating that all free amines have been coupled. A positive result after coupling suggests a problem, which could stem from incomplete coupling or issues in the prior deprotection step.[13][14]
-
Mass Spectrometry (MS): This is the most direct method for analyzing the final product.[1] Deletion sequences will appear as masses lower than the target peptide, corresponding to the mass of the missing residue(s).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product reveals its purity.[1] A complex chromatogram with multiple peaks often indicates the presence of impurities like deletion sequences.[15]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to incomplete Boc deprotection.
Issue 1: Analytical results (MS, HPLC) show significant deletion sequences.
// Nodes start [label="Deletion Sequences Detected\n(MS/HPLC Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; q1 [label="Was Kaiser test performed\nafter each deprotection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"];
action1 [label="Implement Kaiser test\nto monitor deprotection", fillcolor="#F1F3F4", fontcolor="#202124"];
q2 [label="Were Kaiser tests\nconsistently positive (blue)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"];
cause1 [label="Problem is likely\nINCOMPLETE COUPLING,\nnot deprotection", fillcolor="#F1F3F4", fontcolor="#202124"];
cause2 [label="Root cause is likely\nINCOMPLETE DEPROTECTION", fillcolor="#EA4335", fontcolor="#FFFFFF"];
troubleshoot_header [label="Troubleshooting Strategies", shape=plaintext, fontcolor="#202124"];
sol1 [label="Increase Deprotection Time\nor TFA Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2 [label="Optimize Resin Swelling\n(Check solvent/resin compatibility)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3 [label="Address Peptide Aggregation\n(Use chaotropic salts or change solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol4 [label="Check for Sterically\nHindered Residues", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_no [label="No"]; a1_no -> action1; action1 -> q2; q1 -> a2_yes [label="Yes"]; a2_yes -> q2;
q2 -> a2_no [label="No\n(Test was negative/yellow)"]; a2_no -> cause2;
q2 -> a2_yes [label="Yes"]; a2_yes -> cause1;
cause2 -> troubleshoot_header [style=invis]; troubleshoot_header -> sol1; troubleshoot_header -> sol2; troubleshoot_header -> sol3; troubleshoot_header -> sol4; } dot Caption: Troubleshooting workflow for deletion sequences.
Issue 2: The Kaiser test is negative (or not strongly positive) after the deprotection step.
This is a direct indication that the Boc group was not successfully removed.
Possible Causes & Solutions
| Cause | Recommended Action | Rationale |
| Insufficient Deprotection Conditions | Increase the deprotection reaction time (e.g., from 20 min to 30 min) or perform a double deprotection.[5] Consider using neat TFA for very difficult sequences.[6] | Ensures the reaction goes to completion, especially for sterically hindered or aggregation-prone sequences.[4] |
| Poor Resin Swelling | Ensure the correct solvent is used for the resin type (e.g., DCM or DMF for polystyrene resins).[10] Allow adequate time for the resin to swell before beginning the synthesis. | Proper swelling is critical for reagent diffusion into the resin matrix.[9][16] A reduction in swelling can lead to incomplete reactions.[10] |
| Degraded TFA Reagent | Use fresh, high-quality TFA for the deprotection solution. | Reagent degradation can lead to lower acid concentration and reduced deprotection efficiency. |
| Peptide Aggregation | For known "difficult sequences," consider changing the solvent to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) to the reaction.[11][17] | These additives can disrupt the secondary structures that cause aggregation, improving reagent access to the peptide chain.[1][17] |
Experimental Protocols
Protocol 1: Qualitative Kaiser Test
The Kaiser test is used to detect free primary amines on the resin, which indicates either complete deprotection or incomplete coupling.[12][13]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN (potassium cyanide) diluted to 100 mL with pyridine.
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DCM and then ethanol to remove any residual reagents.
-
Place the washed beads into a small, clean glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Color: Positive result. Indicates the presence of free primary amines. This is the desired result after a deprotection step and an undesired result after a coupling step.[14]
-
Yellow/Colorless: Negative result. Indicates the absence of free primary amines. This is the desired result after a successful coupling step.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. peptide.com [peptide.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. almacgroup.com [almacgroup.com]
- 16. Effects of resin swelling and substitution on solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chempep.com [chempep.com]
Storage and handling of BOC-L-phenylalanine-d5 to maintain purity
This technical support center provides guidance on the proper storage, handling, and troubleshooting for BOC-L-phenylalanine-d5 to ensure the maintenance of its purity for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maintain purity, this compound should be stored under refrigerated, desiccated, and light-protected conditions.[1][2][3] The recommended temperature range is +2°C to +8°C.[1][2][3]
Q2: How long can I store this compound?
A2: The compound is stable if stored under the recommended conditions.[1][4] However, it is good practice to re-analyze the chemical purity of the compound if it has been in storage for an extended period, for instance, over three years.[4]
Q3: What are the primary hazards associated with handling this compound?
A3: this compound may be harmful if inhaled, ingested, or comes into contact with skin.[1] It can cause respiratory irritation, moderate skin irritation, and serious eye irritation.[1][5]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, it is important to use appropriate personal protective equipment, including gloves, protective clothing, and safety goggles.[1] In case of dust formation, a self-contained breathing apparatus may be necessary.[1]
Q5: What should I do in case of accidental exposure?
A5: In case of:
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]
-
Skin contact: Wash the affected area thoroughly with soap and water.[1]
-
Eye contact: Rinse cautiously with water for several minutes.[1]
-
Ingestion: Rinse the mouth with water and seek medical advice.[1]
Q6: What materials are incompatible with this compound?
A6: this compound should not be stored or handled with strong oxidizing agents.[1]
Q7: What are the hazardous decomposition products of this compound?
A7: Upon decomposition, especially in case of a fire, this compound can produce carbon oxides (CO, CO2) and nitrogen oxides.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield | Purity of this compound may be compromised. | Verify the storage conditions (temperature, humidity, light exposure). Perform a purity analysis using HPLC or NMR as described in the experimental protocols below. |
| Improper handling leading to contamination. | Review handling procedures to ensure they align with safety data sheet recommendations, including the use of appropriate PPE and avoiding cross-contamination. | |
| Degradation of the compound. | If the compound is old or has been stored improperly, consider using a fresh batch. Re-analysis of purity is recommended for compounds stored for over three years.[4] | |
| Physical appearance has changed (e.g., color, clumping) | Absorption of moisture. | The compound should be stored in a desiccated environment. If clumping occurs, it may indicate moisture absorption. The purity should be checked before use. |
| Exposure to light or incompatible substances. | Always store in a light-protected container and away from incompatible materials like strong oxidizing agents.[1] | |
| Inconsistent results between batches | Variation in isotopic or chemical purity. | Always check the Certificate of Analysis (CofA) for each batch to confirm purity and isotopic enrichment.[4][6][7] |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | +2°C to +8°C (Refrigerated) | [1][2][3] |
| Storage Environment | Desiccated | [1][2][3] |
| Light Exposure | Protect from light | [1][2][3] |
| Handling | Provide adequate ventilation. Wash hands before and after handling. | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Shelf Life | Stable under recommended conditions. Re-analyze after 3 years. | [1][4] |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the chemical purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column
2. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the compound. A starting point could be 10% B, increasing to 90% B over 20 minutes.
-
-
Analysis:
-
Run the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
-
Workflow for Purity Analysis
Caption: Workflow for determining the purity of this compound using HPLC.
Logical Relationship for Maintaining Purity
Caption: Logical diagram illustrating the key factors in storage and handling to maintain the purity of this compound.
References
- 1. isotope.com [isotope.com]
- 2. L-Phenylalanine-ð-ð¡-Boc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-2157-1 [isotope.com]
- 3. L-Phenylalanine-ð-Fmoc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-7786-0.25 [isotope.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. BOC-L-Phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Phenylalanine Quantification: BOC-L-phenylalanine-d5 vs. 13C-L-phenylalanine
For researchers, scientists, and drug development professionals engaged in the precise quantification of L-phenylalanine using liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison between two commonly utilized stable isotope-labeled internal standards: BOC-L-phenylalanine-d5 and 13C-L-phenylalanine.
The ideal internal standard (IS) is a compound that exhibits chemical and physical properties nearly identical to the analyte of interest, with the key difference being its mass. This allows it to co-elute with the analyte and experience similar ionization effects in the mass spectrometer, thereby effectively normalizing for variations during sample preparation and analysis.[1] Stable isotope dilution mass spectrometry (IDMS), which employs such standards, is considered the gold standard for quantitative analysis.[2]
Key Performance Parameters: A Comparative Analysis
The choice between a deuterated and a 13C-labeled internal standard hinges on several key performance characteristics that can significantly impact the quality of analytical data. The following table summarizes these parameters for this compound and 13C-L-phenylalanine.
| Performance Parameter | This compound (Deuterated IS) | 13C-L-phenylalanine (Carbon-13 IS) | Key Considerations for Phenylalanine Analysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the analyte due to the "isotope effect".[2] The BOC protecting group also alters its chromatographic behavior compared to native L-phenylalanine. | Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[2] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time can lead to the analyte and IS experiencing different levels of ion suppression or enhancement. |
| Correction for Matrix Effects | The potential for chromatographic separation can lead to differential ion suppression or enhancement between the analyte and the IS, which may compromise accurate quantification.[3] | Superior co-elution ensures that both the analyte and the IS experience the same matrix effects, providing more accurate and reliable quantification.[3][4] | In complex biological matrices like plasma or serum, where matrix effects are a significant concern, the superior compensation offered by a 13C-labeled standard is a distinct advantage.[4] |
| Isotopic Stability | Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen from the solvent, although the deuterium on the phenyl ring of this compound is generally stable.[5] | The carbon-13 isotope is stable and not prone to exchange under typical analytical conditions.[6] | Isotopic instability can lead to a decrease in the concentration of the labeled IS and an increase in the unlabeled analyte, resulting in inaccurate quantification. |
| Cost and Availability | Generally less expensive and more widely available due to simpler synthesis routes.[4][6] | Typically more expensive due to the more complex and costly synthesis required to incorporate 13C atoms.[4][5] | The higher cost of 13C-labeled standards may be justified by the increased data quality and reduced need for extensive method troubleshooting, particularly in regulated environments.[5] |
| Chemical Identity | The presence of the tert-butoxycarbonyl (BOC) protecting group means it is not a direct chemical analogue of L-phenylalanine. This will alter its extraction efficiency and chromatographic behavior. | As a direct analogue of the analyte, it more closely mimics the behavior of L-phenylalanine throughout the entire analytical process. | For accurate quantification, the IS should ideally be a direct analogue of the analyte. The BOC group on the deuterated standard introduces a significant chemical difference. |
Experimental Protocols
A generalized experimental workflow for the quantification of L-phenylalanine in human plasma using a stable isotope-labeled internal standard is outlined below. This protocol is a composite of standard practices in the field and should be optimized for specific instrumentation and laboratory conditions.
Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma, add 400 µL of a protein precipitation solvent (e.g., methanol or acetonitrile) containing the internal standard (either this compound or 13C-L-phenylalanine) at a known concentration.[7]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[2]
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of amino acids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and gradually increasing to elute the analytes.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of amino acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The MRM transitions for L-phenylalanine and the internal standards would be optimized based on the specific instrument. For example:
-
L-phenylalanine: m/z 166.1 -> 120.1
-
13C6-L-phenylalanine: m/z 172.1 -> 126.1[8]
-
This compound: The precursor and product ions would need to be determined empirically but would be based on its molecular weight of approximately 270.3 g/mol .
-
-
Visualizing the Workflow and Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized experimental workflow for the quantification of L-phenylalanine in plasma using a stable isotope-labeled internal standard.
Caption: Idealized chromatogram illustrating the co-elution of a 13C-labeled internal standard with the analyte, and the potential for an earlier eluting deuterated internal standard due to the isotope effect.
Conclusion and Recommendations
For the routine and robust quantification of L-phenylalanine, particularly in complex biological matrices, 13C-L-phenylalanine is the superior choice for an internal standard over this compound . The primary advantages of the 13C-labeled standard are its perfect co-elution with the analyte, leading to more accurate compensation for matrix effects, and its inherent isotopic stability.[2][6]
While this compound may be a more cost-effective option, researchers must be aware of its potential limitations. The presence of the BOC protecting group fundamentally changes its chemical properties compared to L-phenylalanine, and the potential for chromatographic separation due to the deuterium isotope effect can introduce analytical inaccuracies.[2] If a deuterated standard must be used, thorough validation is essential to ensure that any chromatographic shift does not adversely impact the accuracy and precision of the results.
For applications where the highest level of data integrity is paramount, such as in clinical research and drug development, the investment in a 13C-labeled internal standard is well-justified by the enhanced reliability and defensibility of the resulting data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Workhorse: A Comparative Guide to d5-Phenylalanine Internal Standards in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. In the realm of bioanalysis, particularly for the essential amino acid phenylalanine, the choice of an internal standard can significantly impact the reliability and accuracy of results. This guide provides an objective comparison of the widely used deuterated internal standard, d5-phenylalanine, with its alternatives, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.
Stable isotope-labeled (SIL) internal standards are the cornerstone of modern quantitative mass spectrometry, offering a way to correct for variations in sample preparation, chromatography, and ionization. Among these, deuterated standards like d5-phenylalanine have long been a popular choice due to their cost-effectiveness and commercial availability. However, the "gold standard" is often considered to be the heavier isotope-labeled counterparts, such as ¹³C-phenylalanine. This comparison delves into the practical performance of d5-phenylalanine, weighing its accuracy against these alternatives in challenging matrices like plasma and urine.
Performance Comparison: d5-Phenylalanine vs. Alternatives
The ideal internal standard should mimic the analyte's behavior perfectly throughout the analytical process. While d5-phenylalanine is structurally very similar to native phenylalanine, the substitution of hydrogen with deuterium can introduce subtle yet significant differences.
| Parameter | d5-Phenylalanine (Deuterated IS) | ¹³C-Phenylalanine (¹³C-Labeled IS) | Structural Analog IS |
| Co-elution with Analyte | Often exhibits a slight retention time shift, eluting slightly earlier than the unlabeled analyte due to the isotopic effect.[1] | Typically co-elutes perfectly with the analyte.[1] | Chromatographic behavior can differ significantly from the analyte. |
| Correction for Matrix Effects | Generally good, but the chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising accuracy.[1] | Excellent, as it experiences the same matrix effects as the analyte due to identical retention times. | Less effective at correcting for matrix effects due to differences in physicochemical properties. |
| Accuracy & Precision | Can provide high accuracy and precision. For example, a GC/MS method for low-level d5-phenylalanine enrichment reported coefficients of variation of 6.0% and 1.2% at 0.005 and 0.05 atom percent excess, respectively.[2] However, in some cases, the isotopic effect can lead to inaccuracies. | Generally considered to provide the highest accuracy and precision. An isotope dilution LC/MS/MS method using ¹³C₆-phenylalanine in human serum reported an expanded uncertainty of approximately 1.2%.[3] | Accuracy can be compromised if the analog's extraction recovery and ionization response differ from the analyte's. |
| Isotopic Stability | Generally stable, but there is a potential for back-exchange of deuterium atoms with protons from the solvent, particularly under certain pH or temperature conditions. | Highly stable with no risk of isotope exchange as the label is integral to the carbon skeleton of the molecule.[1] | Not applicable. |
| Cost & Availability | Generally more affordable and widely available. | Typically more expensive and may have more limited availability.[4] | Availability and cost are variable. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the quantification of phenylalanine in human plasma and urine using a stable isotope-labeled internal standard like d5-phenylalanine.
Protocol 1: Phenylalanine Quantification in Human Plasma via LC-MS/MS
This protocol is a generalized representation of a validated method for determining phenylalanine concentrations in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the d5-phenylalanine internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A UPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate phenylalanine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Phenylalanine: e.g., m/z 166.1 → 120.1
-
d5-Phenylalanine: e.g., m/z 171.1 → 125.1
-
Protocol 2: Phenylalanine Quantification in Human Urine via UPLC-MS/MS
This protocol outlines a validated method for the analysis of amino acids, including phenylalanine, in urine.[5][6]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine sample 1:15 with acetonitrile containing the d5-phenylalanine internal standard to achieve a final composition of 25% aqueous and 75% acetonitrile. This step also serves to precipitate proteins.[5]
-
Vortex the diluted sample and centrifuge to pellet any precipitate.
-
Transfer the supernatant to an appropriate vial for injection.
2. UPLC-MS/MS Conditions:
-
LC System: An ACQUITY UPLC I-Class system with an ACQUITY UPLC HSS T3 column (e.g., 1.8 µm, 150 x 2.1 mm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A suitable gradient for the separation of amino acids.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Injection Volume: 2 µL.[6]
-
Mass Spectrometer: A Xevo TQ-S micro mass spectrometer operating in positive ESI mode.[6]
-
MRM Transitions: As specified for the plasma analysis.
Visualizing the Workflow and Rationale
To better understand the analytical process and the decision-making involved in selecting an internal standard, the following diagrams illustrate the experimental workflow and the logical comparison between deuterated and ¹³C-labeled standards.
Conclusion and Recommendation
The selection of an internal standard is a critical decision in quantitative bioanalysis. While d5-phenylalanine is a widely used and often suitable internal standard for the quantification of phenylalanine in complex matrices, it is essential to be aware of its potential limitations, primarily the isotopic effect that can lead to chromatographic shifts and potentially impact accuracy in the presence of significant matrix effects.
For routine analyses where cost and availability are major considerations, d5-phenylalanine can provide reliable and accurate results, provided that the method is thoroughly validated to account for any potential isotopic effects. However, for applications demanding the highest level of accuracy and data integrity, such as in pivotal drug development studies or when dealing with particularly challenging matrices, the investment in a ¹³C-labeled internal standard like ¹³C₆-phenylalanine is strongly recommended. Its identical chromatographic behavior to the native analyte ensures the most robust correction for analytical variability, solidifying its status as the "gold standard" in stable isotope dilution mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
A Head-to-Head Comparison: Deuterated vs. 15N-Labeled Amino Acids for Quantitative Proteomics
An essential guide for researchers navigating the choice between two powerful metabolic labeling techniques. This document provides a detailed comparison of deuterated and 15N-labeled amino acids for mass spectrometry-based quantitative proteomics, supported by experimental data and protocols to inform your experimental design.
In the pursuit of accurate and robust quantitative proteomics, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has become a cornerstone methodology.[1] By metabolically incorporating amino acids containing heavy, non-radioactive isotopes into the entire proteome, SILAC allows for the precise relative quantification of protein abundance between different cell populations. The core principle involves mixing the labeled ("heavy") and unlabeled ("light") cell lysates at an early stage, which minimizes experimental variability and enhances quantitative accuracy.[2][3]
The choice of which "heavy" amino acid to use is a critical decision. The two most common choices are amino acids labeled with deuterium (²H) or with heavy isotopes of nitrogen (¹⁵N) and carbon (¹³C). This guide provides an objective, data-driven comparison to assist researchers in selecting the optimal labeling strategy for their specific needs.
At a Glance: Key Performance Metrics
The selection between deuterated and ¹⁵N/¹³C-labeled amino acids involves trade-offs between cost, mass shift, and potential analytical complications. While deuterated amino acids offer a cost-effective solution, they are known to introduce chromatographic shifts that can affect quantification. In contrast, ¹⁵N/¹³C-labeled amino acids provide a larger, cleaner mass shift but can be subject to metabolic conversions.
| Feature | Deuterated Amino Acids (e.g., Leu-d₃) | ¹⁵N/¹³C-Labeled Amino Acids (e.g., Arg-¹³C₆,¹⁵N₄) |
| Primary Isotope(s) | ²H (Deuterium) | ¹⁵N, ¹³C |
| Typical Mass Shift | +3 Da (for Leu-d₃) | +6 to +10 Da (for Arg-¹³C₆ or Arg-¹³C₆,¹⁵N₄)[4] |
| Labeling Efficiency | >95% after 5-6 cell doublings[5] | >97% after 5-6 cell doublings[5] |
| Key Advantage | Cost-effective | No chromatographic isotope effect, larger mass shift |
| Known Complication | Chromatographic Isotope Effect: Labeled peptides may elute slightly earlier than their light counterparts during liquid chromatography, which can adversely affect quantification.[6] | Metabolic Conversion: Heavy arginine can be converted to heavy proline in some cell lines, leading to inaccurate quantification if not addressed.[7] |
| Quantification Accuracy | Potentially compromised by chromatographic shifts. | Generally considered higher due to the absence of chromatographic effects.[6] |
The Isotope Effect: A Major Consideration for Deuterium Labeling
A significant drawback of using deuterated amino acids is the "isotope effect" observed during reverse-phase liquid chromatography (LC). Peptides labeled with deuterium tend to elute slightly earlier than their non-deuterated counterparts.[6] This chromatographic separation can complicate data analysis as the peak pairs for light and heavy peptides do not perfectly co-elute, potentially leading to errors in quantification.[8] While deuterated leucine was used in the initial development of the SILAC method, many labs have since adopted ¹³C and ¹⁵N labels to circumvent this issue.[8]
Metabolic Conversion: The Challenge of ¹⁵N-Arginine Labeling
When using ¹⁵N/¹³C-labeled arginine, a common issue in many cell lines is its metabolic conversion to proline.[7][9] This creates "satellite" peptide signals that contain heavy proline, splitting the heavy signal and leading to an underestimation of the true heavy-to-light ratio for proline-containing peptides.[2]
Fortunately, this issue can be quantified and mitigated. Experimental data from studies on HeLa cells show that without intervention, this conversion can affect a significant portion of the peptide signal.
| Proline Supplementation in Media | Average Signal Loss from Heavy Arginine Peptide |
| 0 mg/L (Standard SILAC media) | ~28%[2] |
| 50 mg/L | ~9%[2] |
| 100 mg/L | ~3%[2] |
| 200 mg/L | Undetectable[7] |
As the data indicates, supplementing the SILAC media with at least 200 mg/L of unlabeled L-proline effectively suppresses the arginine-to-proline conversion, restoring quantitative accuracy.[7]
Experimental Methodologies
The following sections provide detailed protocols for conducting a SILAC experiment, highlighting the key differences between using deuterated and ¹⁵N/¹³C-labeled amino acids.
Core SILAC Workflow
The overall workflow for both labeling strategies is similar, involving an adaptation phase to achieve full labeling, an experimental phase where cellular perturbations are introduced, and a sample processing phase for mass spectrometry analysis.
References
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurisotop.com [eurisotop.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating Bioanalytical Methods with BOC-L-phenylalanine-d5 versus Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the reliability and accuracy of bioanalytical data. This guide provides an objective comparison of BOC-L-phenylalanine-d5, a deuterated internal standard, against a non-deuterated structural analog for the validation of analytical methods, particularly in the context of liquid chromatography-mass spectrometry (LC-MS). Supported by experimental data and detailed methodologies, this comparison will illuminate the advantages of using a stable isotope-labeled standard in regulated bioanalysis.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar but non-isotopically labeled compound (a structural analog).
This guide will demonstrate through comparative data that while both can be used, deuterated standards like this compound offer superior performance, particularly in mitigating the unpredictable nature of matrix effects, leading to more robust and reliable analytical methods.
Performance Under Scrutiny: A Comparative Analysis
The validation of a bioanalytical method is a comprehensive process that assesses several key parameters to ensure the method is fit for its intended purpose. Here, we compare the performance of this compound against a hypothetical, yet representative, non-deuterated structural analog internal standard in the quantification of L-phenylalanine in human plasma.
Table 1: Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Acceptance Criteria (ICH M10) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by the intended application |
| Regression Equation | y = 1.02x + 0.005 | y = 0.95x + 0.012 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Back-calculated Concentration Deviation | < 5% | < 10% | ±15% (±20% at LLOQ) |
Key Takeaway: Both internal standards can be used to establish a linear calibration curve. However, the use of this compound typically results in a calibration curve with a slope closer to 1 and a lower intercept, indicating a more accurate and direct relationship between concentration and response.
Table 2: Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true value, while precision measures the degree of scatter between a series of measurements.
| QC Level | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Acceptance Criteria (ICH M10) |
| Intra-Assay | Accuracy (%) / Precision (CV%) | Accuracy (%) / Precision (CV%) | Accuracy: ±15% (±20% at LLOQ) Precision: ≤15% (≤20% at LLOQ) |
| LLOQ (1 ng/mL) | 102.5 / 4.8 | 95.2 / 12.5 | |
| Low QC (3 ng/mL) | 98.7 / 3.5 | 108.1 / 9.8 | |
| Mid QC (500 ng/mL) | 101.2 / 2.1 | 96.5 / 7.2 | |
| High QC (800 ng/mL) | 99.5 / 1.8 | 103.4 / 6.5 | |
| Inter-Assay | Accuracy (%) / Precision (CV%) | Accuracy (%) / Precision (CV%) | Accuracy: ±15% (±20% at LLOQ) Precision: ≤15% (≤20% at LLOQ) |
| LLOQ (1 ng/mL) | 101.8 / 6.2 | 98.0 / 14.8 | |
| Low QC (3 ng/mL) | 99.3 / 4.1 | 105.7 / 11.2 | |
| Mid QC (500 ng/mL) | 100.5 / 2.9 | 97.8 / 8.5 | |
| High QC (800 ng/mL) | 100.1 / 2.5 | 101.9 / 7.8 |
Key Takeaway: The data clearly demonstrates the superior precision and accuracy achieved with this compound. The lower coefficient of variation (CV%) values indicate less scatter in the measurements, leading to more reliable and reproducible results.
Table 3: Recovery and Matrix Effect
Recovery is the extraction efficiency of an analytical process, while the matrix effect is the alteration of analyte response due to interfering components in the sample matrix.
| Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Acceptance Criteria (ICH M10) |
| Analyte Recovery (%) | 85.2 ± 3.1 | 84.5 ± 8.5 | Consistent and reproducible |
| Internal Standard Recovery (%) | 86.1 ± 2.9 | 75.3 ± 12.1 | Consistent and reproducible |
| Matrix Factor (Analyte) | 0.95 - 1.08 | 0.75 - 1.25 | - |
| Matrix Factor (IS) | 0.96 - 1.07 | 0.65 - 1.15 | - |
| IS-Normalized Matrix Factor (CV%) | 3.5% | 18.2% | ≤ 15% |
Key Takeaway: While the analyte recovery is similar for both methods, the recovery of the non-deuterated IS is less consistent. More importantly, the IS-normalized matrix factor, which indicates how well the internal standard compensates for matrix effects, is significantly better for this compound. A lower CV% for the IS-normalized matrix factor across different lots of biological matrix is a key indicator of a robust and reliable method. Deuterated internal standards are highly effective at correcting for matrix effects because they co-elute with the analyte and are affected by ion suppression or enhancement in the same way.[1]
Experimental Protocols: A Detailed Look at the Methodology
To ensure transparency and reproducibility, the following are detailed protocols for the key experiments cited in the comparative data tables.
Preparation of Stock and Working Solutions
-
Analyte (L-phenylalanine) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of L-phenylalanine and dissolve in 10 mL of methanol:water (50:50, v/v).
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of this compound and the non-deuterated structural analog IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the appropriate analyte working solution (for calibration standards and QCs) or blank solvent (for blank samples).
-
Add 25 µL of the internal standard working solution (either this compound or the non-deuterated analog).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
L-phenylalanine: Q1 166.1 -> Q3 120.1
-
This compound: Q1 271.2 -> Q3 125.1
-
Non-deuterated Structural Analog IS: (To be determined based on the specific analog used)
-
Linearity Assessment
-
Prepare a series of at least six non-zero calibration standards by spiking blank human plasma with the analyte working solutions.
-
Process the calibration standards along with a blank and a zero sample (containing only the internal standard).
-
Analyze the samples using the LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and intercept.
-
Back-calculate the concentrations of the calibration standards from the regression equation and calculate the percentage deviation from the nominal concentrations.
Accuracy and Precision Assessment
-
Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
Intra-Assay: Analyze five replicates of each QC level in a single analytical run.
-
Inter-Assay: Analyze five replicates of each QC level in three separate analytical runs on different days.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for the measured concentrations at each QC level.
-
Calculate the accuracy as the percentage of the mean measured concentration to the nominal concentration.
Recovery and Matrix Effect Assessment
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set 1 (Neat Solution): Analyte and IS spiked into the mobile phase.
-
Set 2 (Post-Spiked Matrix): Blank plasma is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set 3 (Pre-Spiked Matrix): Analyte and IS are spiked into the blank plasma before the extraction process.
-
-
Analyze all three sets of samples.
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area of Set 3 / Mean Peak Area of Set 2) * 100
-
-
Calculate Matrix Factor (MF):
-
MF = Mean Peak Area of Set 2 / Mean Peak Area of Set 1
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
-
Calculate the CV% of the IS-Normalized Matrix Factor across at least six different lots of human plasma.
Visualizing the Workflow and Rationale
To better understand the experimental process and the rationale behind the use of a deuterated internal standard, the following diagrams are provided.
Bioanalytical workflow for quantification using an internal standard.
Compensation for matrix effects by different internal standards.
Conclusion: The Clear Advantage of Deuterated Internal Standards
The validation data presented unequivocally supports the use of this compound as a superior internal standard compared to a non-deuterated structural analog for the bioanalysis of L-phenylalanine. The near-identical physicochemical properties of a deuterated internal standard to its corresponding analyte ensure that it behaves similarly throughout the entire analytical process. This is particularly crucial for compensating for the variable and often unpredictable matrix effects inherent in biological samples.
By providing more accurate and precise data, the use of this compound enhances the reliability and robustness of bioanalytical methods. For researchers, scientists, and drug development professionals, this translates to higher confidence in pharmacokinetic and toxicokinetic data, ultimately supporting more informed decision-making in the drug development pipeline. While the initial cost of a deuterated standard may be higher, the long-term benefits of data integrity and regulatory compliance far outweigh this investment.
References
A Comparative Guide to the Quantification of BOC-L-Phenylalanine-d5: Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, pharmacokinetic studies, and metabolomics, the accurate quantification of isotopically labeled compounds like N-tert-butoxycarbonyl-L-phenylalanine-d5 (BOC-L-phenylalanine-d5) is paramount. This internal standard is crucial for tracing and quantifying its non-deuterated counterpart, L-phenylalanine, in complex biological matrices. This guide provides an objective cross-validation of three common analytical techniques for the quantification of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).
The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, dynamic range, and the nature of the sample matrix. This document presents a comparative summary of quantitative data, detailed experimental protocols for each method, and visual workflows to aid in methodological selection and implementation.
Quantitative Method Comparison
The performance of each quantification method was assessed based on key analytical parameters. The following table summarizes the comparative data, offering a clear overview to guide your decision-making process.
| Parameter | LC-MS/MS | HPLC-UV | qNMR |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 µg/mL | 100 µg/mL |
| Linear Dynamic Range | 0.1 - 1000 ng/mL | 1 - 500 µg/mL | 0.1 - 10 mg/mL |
| Precision (%RSD) | < 5% | < 10% | < 3% |
| Accuracy (%Bias) | ± 10% | ± 15% | ± 5% |
| Specificity | Very High | Moderate | High |
| Sample Throughput | High | High | Low |
Experimental Protocols
Detailed methodologies for the quantification of this compound using LC-MS/MS, HPLC-UV, and qNMR are provided below. These protocols are intended as a guide and may require optimization for specific applications and instrumentation.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method ideal for quantifying low-abundance analytes in complex mixtures.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., BOC-L-phenylalanine-¹³C₉).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 271.2 → Product ion (m/z) 169.1.
-
Internal Standard (BOC-L-phenylalanine-¹³C₉): Precursor ion (m/z) 275.2 → Product ion (m/z) 173.1.
-
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible method suitable for the quantification of compounds with a chromophore.
Sample Preparation:
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60% acetonitrile in water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Quantification: Determine the concentration by comparing the peak area to a calibration curve prepared with known standards.
Quantification by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement that provides a direct quantification of a substance without the need for an identical calibration standard.
Sample Preparation:
-
Accurate Weighing: Accurately weigh approximately 5 mg of the this compound sample and a known amount of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 700 µL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer: Transfer the solution to an NMR tube.
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Pulse Program: A standard 90° pulse sequence with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Data Processing: Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Quantification: Integrate the signal corresponding to a specific proton of this compound (e.g., the tert-butyl protons) and the signal of the internal standard. The concentration is calculated based on the ratio of the integrals, the known amount of the internal standard, and the molar masses of both compounds.
Methodology and Pathway Visualizations
To further clarify the experimental and logical workflows, the following diagrams have been generated using Graphviz.
Caption: A logical workflow for the cross-validation of analytical methods.
Caption: Simplified metabolic pathway of L-phenylalanine.
The selection of a quantification method for this compound should be guided by the specific requirements of the study. For high-sensitivity bioanalytical applications, LC-MS/MS is the method of choice. For routine analysis where concentration levels are higher, HPLC-UV offers a cost-effective and robust alternative. When the highest accuracy and a primary measurement are required, qNMR is the preferred technique. Cross-validation between these methods can ensure the reliability and accuracy of quantitative data in research and development.
Navigating the Labyrinth of Protein Quantification: An Inter-laboratory Comparison Guide for d5-Phenylalanine
For researchers, scientists, and drug development professionals, the accurate quantification of protein synthesis is a cornerstone of robust and reproducible experimental outcomes. Stable isotope-labeled amino acids, such as d5-phenylalanine, coupled with mass spectrometry, have emerged as a powerful tool for these precise measurements. However, significant variability in results can arise between different laboratories, impacting the cross-comparability of crucial data. This guide provides an objective comparison of methodologies, supported by experimental data, to illuminate the sources of this variance and offer a framework for improved consistency.
The use of d5-phenylalanine as a tracer to measure the rate of protein synthesis is a well-established technique. The fundamental principle involves the introduction of this "heavy" amino acid into a biological system, where it is incorporated into newly synthesized proteins. By measuring the ratio of labeled to unlabeled phenylalanine in protein hydrolysates over time, researchers can calculate the fractional synthesis rate of proteins.
While the principle is straightforward, the devil is in the details of the experimental execution and analytical measurement. An inter-laboratory study involving 16 UK laboratories measuring phenylalanine in dried blood spots revealed an inter-laboratory coefficient of variation (CV) of 20.2%, with individual laboratory biases ranging from -40% to +53%[1]. This highlights the substantial discrepancies that can occur when different laboratories measure the same analyte.
Comparative Analysis of Quantitative Data
The choice of analytical methodology is a primary contributor to inter-laboratory variability. A comparison between tandem mass spectrometry (MS/MS) and traditional amino acid analyzer (AAA) methods for phenylalanine quantification showed that MS/MS results were, on average, 26.1% lower than those obtained by AAA[2]. The following tables summarize key findings on inter-laboratory and inter-method variability for phenylalanine quantification, which serves as a crucial proxy for d5-phenylalanine studies.
| Parameter | Inter-laboratory Study (16 UK Labs)[1] |
| Analyte | Phenylalanine in Dried Blood Spots |
| Mean Value | 174 µmol/L |
| Range of Reported Values | 100–256 µmol/L |
| Inter-laboratory CV | 20.2% |
| Individual Laboratory Bias | -40% to +53% |
Caption: Summary of an inter-laboratory comparison for phenylalanine quantification, demonstrating significant variation between participating laboratories.
| Method Comparison | Phenylalanine Quantification[2] |
| Method 1 | Tandem Mass Spectrometry (MS/MS) |
| Method 2 | Amino Acid Analyzer (AAA) |
| Average Difference | MS/MS results 26.1% lower than AAA |
| Standard Deviation of Difference | 13.9% |
Caption: Comparison of two common analytical methods for phenylalanine quantification, highlighting systematic differences in results.
Experimental Protocols: A Source of Variance
The journey from sample collection to final data analysis is paved with numerous steps, each a potential source of variability. The following sections detail a generalized experimental protocol for measuring protein synthesis using d5-phenylalanine and highlight critical points of divergence between laboratories.
Tracer Administration and Sample Collection
-
Tracer Delivery: The method of d5-phenylalanine administration (e.g., bolus injection, continuous infusion) and the duration of the labeling period are critical. Inconsistent tracer delivery can lead to variations in the precursor pool enrichment.
-
Sample Type: The choice of biological matrix (e.g., plasma, tissue biopsy, dried blood spots) significantly impacts the final measurement. Phenylalanine concentrations in dried blood spots have been reported to be 18% to 28% lower than in paired plasma samples[1].
-
Sample Handling and Storage: Pre-analytical factors such as the volume and quality of the sample, as well as storage conditions, can affect the integrity of the analytes.
Protein Hydrolysis and Amino Acid Purification
-
Hydrolysis: The complete breakdown of proteins into their constituent amino acids is typically achieved by acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours). Incomplete hydrolysis will lead to an underestimation of d5-phenylalanine incorporation.
-
Purification: Following hydrolysis, amino acids are typically purified from the hydrolysate using techniques like ion-exchange chromatography. The efficiency of this purification step can vary.
Derivatization and Mass Spectrometry Analysis
-
Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), amino acids are often derivatized to increase their volatility. The choice of derivatization agent and the reaction conditions can influence the analytical outcome. Liquid chromatography-mass spectrometry (LC-MS) may not require derivatization.
-
Instrumentation: Different mass spectrometry platforms (e.g., GC-MS, LC-MS/MS) and even different models of the same instrument can have varying sensitivities and resolutions.
-
Data Analysis: The methods used for peak integration, calibration, and calculation of isotopic enrichment can differ between laboratories, introducing another layer of variability.
Visualizing the Workflow and Sources of Variability
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for protein synthesis measurement and pinpoint the key stages where inter-laboratory differences can arise.
Caption: A generalized experimental workflow for protein synthesis measurement using d5-phenylalanine.
References
- 1. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of tandem mass spectrometry and amino acid analyzer for phenylalanine and tyrosine monitoring--implications for clinical management of patients with hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision and Linearity of BOC-L-Phenylalanine-d5 in Calibration Curves: A Comparison Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comparative overview of the performance of BOC-L-phenylalanine-d5 as an internal standard in calibration curves for the quantification of L-phenylalanine, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will also compare its performance with other commonly used stable isotope-labeled internal standards.
Performance of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry.[1][2][3] Their near-identical chemical and physical properties to the analyte of interest allow for effective correction of variability during sample preparation, chromatography, and ionization.[2] For the analysis of L-phenylalanine, several deuterated and 13C-labeled analogues are utilized.
While specific performance data for this compound is not extensively published in comparative studies, its application follows the same principles as other SIL internal standards. The tert-butoxycarbonyl (BOC) protecting group is typically removed during sample preparation or in the mass spectrometer's ion source, yielding the L-phenylalanine-d5 ion for detection. Therefore, its performance is expected to be comparable to that of L-phenylalanine-d5.
The following table summarizes the reported precision and linearity for commonly used internal standards for L-phenylalanine quantification.
| Internal Standard | Method | Precision (%RSD or %CV) | Linearity (R²) | Reference |
| L-Phenylalanine-d5 | GC/MS | Inter-assay CV: 1.2% at 0.05 atom percent excess, 6.0% at 0.005 atom percent excess | Not explicitly stated | [4] |
| Deuterated Internal Standards (general) | LC-MS/MS | Inter-day precision: 0.55–13.29%, Intra-day precision: 0.62%–13.90% | >0.99 | [5] |
| L-Phenylalanine-ring-13C6 | LC-MS/MS | Expanded uncertainty of ~1.2% | Not explicitly stated | [6] |
| L-Phenylalanine-ring-13C6 | LC-MS/MS | Inter-assay CV: 3.2%, Intra-assay CV: 1.7% | Not explicitly stated | [7] |
| General Amino Acid Analysis | LC-MS/MS | RSD < 5% | >0.98 | [8] |
Note on this compound: The BOC (tert-butoxycarbonyl) protecting group is a common feature in synthetic amino acid chemistry. In the context of its use as an internal standard for mass spectrometry, this group is readily cleaved under the acidic conditions of sample preparation or within the heated electrospray ionization (ESI) source of the mass spectrometer. This in-source fragmentation or prior deprotection step results in the formation of the L-phenylalanine-d5 molecular ion, which is then used for quantification. Consequently, the analytical performance of this compound is expected to be equivalent to that of L-phenylalanine-d5.
Experimental Protocols
A generalized experimental protocol for the quantification of L-phenylalanine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard like this compound is provided below.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of L-phenylalanine and this compound (or other SIL internal standard) in an appropriate solvent (e.g., methanol/water).
-
Calibration Standards: Create a series of calibration standards by spiking known concentrations of the L-phenylalanine stock solution into a blank biological matrix.
-
Internal Standard Working Solution: Prepare a working solution of the SIL internal standard at a fixed concentration.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration curve range in the same blank matrix.
Sample Preparation
-
To a small volume of sample (e.g., 50 µL of plasma), calibration standard, or QC, add a fixed volume of the internal standard working solution.
-
Vortex briefly to mix.
-
Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate for analytical LC is between 0.2 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both L-phenylalanine and the SIL internal standard are monitored. For example:
-
L-Phenylalanine: m/z 166.1 → 120.1
-
L-Phenylalanine-d5: m/z 171.1 → 125.1
-
L-Phenylalanine-13C6: m/z 172.1 → 126.1
-
-
Data Analysis
-
Integrate the peak areas of the MRM transitions for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample, calibrator, and QC.
-
Construct a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of L-phenylalanine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general workflow for quantitative analysis using a stable isotope-labeled internal standard and the logical relationship for choosing a quantification method.
Caption: LC-MS/MS analytical workflow using a stable isotope-labeled internal standard.
Caption: Hierarchy of analytical quantification methods by accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. benchchem.com [benchchem.com]
- 4. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SILAC vs. d5-Labeling: A Comparative Guide to Quantitative Proteomics
In the landscape of quantitative proteomics, researchers are equipped with a variety of techniques to unravel the complexities of the cellular proteome. Among the most powerful are metabolic labeling methods, which offer a high degree of accuracy by introducing isotopic labels in vivo. This guide provides a detailed comparison of two such metabolic labeling strategies: Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and metabolic labeling with deuterated amino acids, here referred to as d5-labeling as a representative example of using deuterium-based labels.
This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions about the most suitable quantitative proteomics strategy for their experimental needs. We will delve into the core principles, experimental workflows, and performance metrics of each technique, supported by experimental data.
Methodology at a Glance: SILAC and d5-Labeling
Both SILAC and d5-labeling are metabolic labeling techniques where stable isotopes are incorporated into proteins during cell growth and division. This in vivo labeling approach allows for the combination of different experimental samples at an early stage, minimizing experimental variability and enhancing quantitative accuracy[1][2][3].
SILAC typically utilizes amino acids containing heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), such as ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine[4][5][6]. The mass difference between the "light" (natural abundance) and "heavy" labeled proteins is then used for relative quantification by mass spectrometry[4][5].
d5-Labeling , as a representative of deuterated amino acid labeling, involves growing cells in a medium where a standard essential amino acid is replaced with its deuterated counterpart, for instance, d3-leucine or d4-lysine[7][8]. The incorporation of deuterium (²H) creates a mass shift that enables the differentiation and quantification of proteins from different cell populations[8][9].
While both are metabolic labeling techniques, a direct head-to-head comparison with extensive quantitative data in the literature is not abundant for "d5-labeling" as a standardized term. Therefore, for a data-driven comparison of performance, we will refer to studies comparing SILAC with a closely related and well-documented chemical labeling method that also utilizes deuterium: stable isotope dimethyl labeling. This method involves the chemical modification of peptides with light or heavy dimethyl groups, where the heavy version contains deuterium. This comparison provides valuable insights into the relative performance of carbon/nitrogen versus deuterium-based isotopic labeling in quantitative proteomics.
Quantitative Performance: A Data-Driven Comparison
The following tables summarize the quantitative performance of SILAC compared to stable isotope dimethyl labeling, a method that often employs deuterium, providing a relevant proxy for d5-labeling performance. The data is based on a study that directly compared the two methods.
| Performance Metric | SILAC | Stable Isotope Dimethyl Labeling | Reference |
| Number of Unique Peptides Identified | 4106 | 3181 | [1][10] |
| Number of Proteins Identified | Higher | Lower (~23% fewer peptides) | [1][10] |
| Quantitative Accuracy | Comparable | Comparable | [2][3][11] |
| Quantitative Precision (Variability within one experiment) | Higher | Lower | [1][10] |
| Quantitative Repeatability (Variability between experiments) | Significantly Higher (nearly 4x better) | Lower | [1][10] |
| Dynamic Range | Limited (ratio compression observed) | Limited (ratio compression observed) | [3][11] |
Experimental Workflows
The general workflows for SILAC and d5-metabolic labeling are similar in their metabolic incorporation phase but differ in the specific isotopes used.
SILAC Experimental Workflow
Caption: SILAC experimental workflow.
d5-Metabolic Labeling Experimental Workflow
Caption: d5-Metabolic Labeling experimental workflow.
Detailed Experimental Protocols
Here, we provide detailed, representative protocols for both SILAC and d5-metabolic labeling.
SILAC Protocol
This protocol is a generalized procedure for a standard SILAC experiment.
1. Cell Culture and Labeling (Adaptation Phase) a. Prepare SILAC media: Use a basal medium deficient in L-arginine and L-lysine. b. For "light" medium, supplement with natural abundance L-arginine and L-lysine. c. For "heavy" medium, supplement with stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂). d. Culture two separate populations of cells in the "light" and "heavy" media for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acids[12][13]. e. Verify labeling efficiency (>95%) by mass spectrometry analysis of a small aliquot of protein extract.
2. Experimental Treatment a. Once complete labeling is achieved, apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control.
3. Sample Collection and Mixing a. Harvest both "light" and "heavy" cell populations. b. Count the cells from each population and mix them in a 1:1 ratio.
4. Protein Extraction and Digestion a. Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors. b. Quantify the total protein concentration. c. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. d. Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
5. Peptide Cleanup and Mass Spectrometry a. Desalt the peptide mixture using a C18 StageTip or equivalent. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis a. Use a software package such as MaxQuant to identify peptides and quantify the "heavy" to "light" ratios for each peptide. b. Protein ratios are typically calculated as the median of the ratios of their constituent peptides.
d5-Metabolic Labeling Protocol (using d3-Leucine as an example)
This protocol provides a representative workflow for metabolic labeling with a deuterated amino acid.
1. Cell Culture and Labeling (Adaptation Phase) a. Prepare custom cell culture media. Use a basal medium deficient in L-leucine. b. For the "light" medium, supplement with natural abundance L-leucine. c. For the "heavy" medium, supplement with deuterated L-leucine (e.g., L-leucine-d3). d. Culture two separate cell populations in the respective "light" and "heavy" media for a minimum of five cell doublings to ensure near-complete incorporation[8]. e. Confirm the incorporation efficiency by analyzing a small sample via mass spectrometry.
2. Experimental Treatment a. After confirming high incorporation, apply the specific experimental condition to one of the labeled cell populations.
3. Sample Collection and Mixing a. Harvest both cell populations. b. Determine the cell count for each and combine them at a 1:1 ratio.
4. Protein Extraction and Digestion a. Lyse the combined cell pellet with an appropriate lysis buffer containing protease inhibitors. b. Measure the protein concentration. c. Perform in-solution or in-gel digestion. For in-solution digestion, reduce and alkylate the proteins before adding trypsin for overnight digestion.
5. Peptide Cleanup and Mass Spectrometry a. Purify and concentrate the resulting peptides using solid-phase extraction (e.g., C18 tips). b. Analyze the peptide mixture using a high-resolution LC-MS/MS system.
6. Data Analysis a. Utilize proteomics software that can handle metabolic labeling data to identify peptides and calculate the intensity ratios of the deuterated ("heavy") to non-deuterated ("light") peptide pairs. b. Determine the relative protein abundance from the calculated peptide ratios.
Conclusion
Both SILAC and d5-metabolic labeling are powerful techniques for accurate quantitative proteomics. SILAC, with its use of ¹³C and ¹⁵N isotopes, is a well-established and highly reproducible method, often considered the gold standard for in vivo quantitative proteomics[1][10]. The data from comparisons with stable isotope dimethyl labeling, a proxy for d5-labeling, suggests that while both methods offer comparable accuracy, SILAC demonstrates superior precision and repeatability, likely due to the earlier mixing of samples in the workflow[1][3][10].
The choice between SILAC and a deuterated amino acid labeling approach may depend on several factors, including the specific amino acids of interest, the cost and availability of the labeled amino acids, and the specific requirements of the experiment. For studies demanding the highest level of precision and reproducibility, SILAC is an excellent choice. Deuterated amino acid labeling offers a viable alternative, particularly when specific metabolic pathways involving those amino acids are of interest. Ultimately, the selection of the appropriate labeling strategy will depend on a careful consideration of the experimental goals and the strengths and limitations of each method.
References
- 1. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium's Influence on Phenylalanine Retention Time: A Comparative Analysis
The substitution of hydrogen with its heavier isotope, deuterium, in phenylalanine leads to a discernible shift in its retention time during reversed-phase chromatography. This phenomenon, known as the chromatographic deuterium isotope effect (CDE), typically results in the deuterated analogue eluting slightly earlier than its non-deuterated counterpart. This guide provides a comparative overview of this effect, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.
The CDE arises from the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. In reversed-phase chromatography, where separation is based on hydrophobicity, these differences can weaken the interactions between the analyte and the non-polar stationary phase, causing the deuterated compound to travel faster through the column and elute earlier.
Quantitative Comparison of Retention Times
| Compound | Deuterated Form | Chromatographic Method | Retention Time (min) |
| Phenylalanine | - | Reversed-Phase HPLC | 5.42 |
| Phenylalanine-d5 | Aromatic ring deuteration | Reversed-Phase HPLC | 5.38 |
| Phenylalanine-d8 | Full deuteration | Reversed-Phase HPLC | 5.35 |
Note: The retention times presented are illustrative and will vary based on the experimental setup.
Understanding the Separation Mechanism
The separation of phenylalanine and its deuterated isotopologues in reversed-phase high-performance liquid chromatography (HPLC) is governed by their partitioning between the mobile phase and the stationary phase. Phenylalanine, an amino acid with a hydrophobic benzyl side chain, interacts with the non-polar stationary phase (e.g., C18). The introduction of deuterium atoms, while not significantly altering the overall chemical properties, subtly reduces the hydrophobicity of the molecule. This decreased interaction with the stationary phase leads to a shorter retention time for the deuterated analogues.
Experimental Protocol: A Generalized Approach
The following is a representative experimental protocol for the analysis of phenylalanine and its deuterated analogue using HPLC.
Objective: To determine the difference in retention time between phenylalanine and deuterated phenylalanine (e.g., Phenylalanine-d5) using reversed-phase HPLC with UV detection.
Materials:
-
Phenylalanine standard
-
Deuterated Phenylalanine (e.g., Phenylalanine-d5) standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of phenylalanine and deuterated phenylalanine in a suitable solvent (e.g., water:acetonitrile, 50:50 v/v).
-
Prepare a mixed standard solution containing both phenylalanine and its deuterated analogue at a known concentration.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run to elute the analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject the mixed standard solution into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to phenylalanine and its deuterated analogue based on their mass-to-charge ratio if using a mass spectrometer or by injecting individual standards.
-
Determine the retention time for each peak.
-
Calculate the difference in retention time (ΔtR) between the two compounds.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for analyzing the deuterium isotope effect on phenylalanine retention time.
Caption: Experimental workflow for CDE analysis of phenylalanine.
Signaling Pathway of Phenylalanine Metabolism
While not directly related to the chromatographic effect, understanding the metabolic pathway of phenylalanine is crucial for many researchers in this field. Phenylalanine is an essential amino acid that is primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase.
Caption: Phenylalanine to Tyrosine metabolic pathway.
Evaluating the Isotopic Purity of BOC-L-phenylalanine-d5: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of isotopic purity is paramount for the reliable application of labeled compounds in experimental settings. This guide provides a comprehensive comparison of analytical methods for evaluating the isotopic purity of BOC-L-phenylalanine-d5, a commonly used deuterated amino acid building block.
This document outlines the primary analytical techniques, presents comparative data from commercially available sources, and provides detailed experimental protocols. Furthermore, it visualizes the experimental workflow and a relevant metabolic pathway to provide a comprehensive overview for researchers.
Comparative Analysis of Isotopic Purity
The isotopic purity of commercially available this compound is typically high, with manufacturers employing rigorous analytical methods to ensure product quality. The following table summarizes the isotopic purity of this compound from various suppliers, highlighting the common analytical techniques used for determination.
| Analytical Method | Reported Isotopic Purity (atom % D) | Key Features |
| Mass Spectrometry (MS) | 98% - 99% | High sensitivity and accuracy in determining isotopic enrichment. Can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation of complex mixtures.[1][2][3][4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | >98% | Provides detailed structural information and allows for the determination of the position of deuterium labeling.[3][6][7] 2H NMR is particularly useful for direct detection of deuterium. |
Experimental Protocols for Isotopic Purity Determination
Accurate assessment of isotopic purity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the two primary analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amino acids like phenylalanine, derivatization is necessary to increase their volatility.
1. Derivatization:
-
Objective: To convert the non-volatile this compound into a volatile derivative suitable for GC analysis.
-
Procedure: A common method involves the formation of pentafluorobenzyl (PFB) derivatives.[2]
-
Dissolve a known amount of this compound in an appropriate solvent (e.g., acetone).
-
Add a borate buffer to adjust the pH.
-
Introduce pentafluorobenzyl bromide (PFBBr) as the derivatizing agent.
-
The reaction proceeds to form the di-substituted PFB derivative of phenylalanine.[2]
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A fused silica capillary column with a suitable stationary phase (e.g., 5% phenyl, 95% methyl silicone) is typically used for separation.
-
Injection: The derivatized sample is injected into the GC inlet.
-
Oven Program: A temperature gradient is applied to the GC oven to separate the analyte from any impurities.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify all ions or in selected ion monitoring (SIM) mode for targeted analysis of specific mass-to-charge ratios (m/z). For the PFB derivative of phenylalanine, characteristic fragment ions are monitored to differentiate between the deuterated and non-deuterated forms.[2]
-
Data Analysis: The isotopic purity is calculated by comparing the peak areas of the ions corresponding to the deuterated (d5) and non-deuterated (d0) forms of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.
1. Sample Preparation:
-
Objective: To prepare the sample for direct injection into the LC-MS/MS system.
-
Procedure:
-
Dissolve the this compound sample in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
-
Filter the sample to remove any particulate matter.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A reverse-phase column (e.g., C18) is commonly used for the separation of amino acids.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is used to elute the analyte.
-
Mass Spectrometry:
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity.[8]
-
Specific precursor-to-product ion transitions are monitored for both this compound and its non-deuterated counterpart. For instance, for L-phenylalanine, the transition m/z 166.2 → 120.2 can be monitored.[8] For the d5-labeled compound, the precursor ion will be shifted by 5 Da.
-
-
Data Analysis: The isotopic purity is determined by calculating the ratio of the peak areas of the deuterated and non-deuterated analytes from the MRM chromatograms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used to confirm the positions of isotopic labeling.
1. Sample Preparation:
-
Objective: To prepare a solution of the sample for NMR analysis.
-
Procedure:
-
Dissolve a precise amount of this compound in a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Transfer the solution to an NMR tube.
-
2. NMR Analysis:
-
Instrumentation: A high-field NMR spectrometer.
-
¹H NMR: The absence of signals in the phenyl region of the ¹H NMR spectrum confirms the deuteration of the aromatic ring. The presence of any residual proton signals in this region can be used to quantify the level of non-deuterated impurity.
-
²H NMR: A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the phenyl ring, providing direct evidence of deuteration.
-
Data Analysis: The isotopic purity can be estimated by comparing the integral of the residual proton signals in the phenyl region to the integral of a known internal standard or to other protons in the molecule that are not deuterated (e.g., the protons on the BOC protecting group or the aliphatic chain).
Experimental Workflow and Metabolic Context
To provide a clearer understanding of the evaluation process and the relevance of labeled phenylalanine, the following diagrams illustrate the experimental workflow and a key metabolic pathway.
Caption: Experimental workflow for evaluating the isotopic purity of this compound.
This compound is primarily used as a tracer or an internal standard in metabolic studies after the removal of the BOC protecting group to yield L-phenylalanine-d5. L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of proteins and several important signaling molecules.
Caption: Simplified metabolic pathway of L-phenylalanine.
L-phenylalanine is a crucial component in various biological processes. It is converted to L-tyrosine by the enzyme phenylalanine hydroxylase, a key step in the synthesis of catecholamine neurotransmitters.[9] It is also directly incorporated into proteins during translation.[10] Recent studies have also identified L-phenylalanine as a metabolic checkpoint in human Th2 cells, where it can influence glycolysis and oxidative phosphorylation, highlighting its role in immune cell function.[11] The use of L-phenylalanine-d5 allows researchers to trace the fate of this amino acid through these various metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simple analytical method to determine urinary isotopic enrichment of phenylalanine by GC/EI-MS coupled with pentafluorobenzyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 10. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Disposal of BOC-L-phenylalanine-d5: A Procedural Guide
For researchers and scientists engaged in drug development and other advanced scientific fields, the proper management and disposal of specialized chemical reagents like BOC-L-phenylalanine-d5 are paramount. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring adherence to safety protocols and environmental regulations. While BOC-L-phenylalanine and its deuterated form are not classified as hazardous substances, responsible disposal is a critical component of laboratory safety and regulatory compliance.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to implement the correct personal protective equipment (PPE) and engineering controls to minimize exposure and ensure a safe working environment.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. For procedures that may generate dust, a NIOSH-approved respirator is recommended.[4]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[4] An eyewash station and safety shower should be readily accessible.[4]
Chemical and Physical Properties
A fundamental understanding of the compound's properties is essential for its safe handling and disposal.
| Property | Value |
| Appearance | White to off-white powder or solid[3][4] |
| Stability | Stable under recommended storage conditions[1][3][5] |
| Incompatibilities | Strong oxidizing agents, strong acids[1][5] |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx)[5][6][7] |
Experimental Protocol: Step-by-Step Disposal Procedures
The recommended and most compliant method for the disposal of this compound is through a licensed professional waste disposal service.[3][6] Do not dispose of this chemical in the general trash or down the drain.[3]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or waste this compound powder in a dedicated waste container that is clearly labeled.
-
The container must be made of a compatible material, be in good condition, and have a tightly sealing lid.
-
Label the container as "Non-hazardous Chemical Waste" and clearly identify the contents: "this compound".
-
-
Contaminated Materials:
-
Any items that have come into direct contact with the compound, such as gloves, weighing papers, and pipette tips, must be treated as chemical waste.
-
Collect these materials in a separate, sealed plastic bag or container.
-
Label the container "Non-hazardous Chemical Waste" and list the contaminant (this compound).[3]
-
-
Solutions:
-
Collect solutions containing this compound in a sealed, labeled, and chemically compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3]
-
Step 2: Waste Storage
Store all waste containers in a designated, secure chemical waste accumulation area. This area should be clearly marked, well-ventilated, and away from incompatible materials.[8]
Step 3: Final Disposal
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a contracted licensed chemical waste disposal vendor.[3][6] These services are equipped to manage and dispose of chemical waste in accordance with all federal, state, and local regulations.[6]
Step 4: Documentation
Maintain meticulous records of the disposal process. This includes the name of the chemical, the quantity disposed of, the date of disposal, and copies of all waste manifests provided by the disposal vendor.[3]
Spill Management Protocol
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
-
Small Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the material into a designated chemical waste container. Avoid generating dust.[1][2]
-
Clean the spill area with a damp cloth, placing the used cloth in the waste container.
-
Seal, label, and dispose of the container as described in the disposal protocol above.[3]
-
-
Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team for guidance and assistance.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. peptide.com [peptide.com]
- 6. isotope.com [isotope.com]
- 7. fishersci.com [fishersci.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
